6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-17-8-3-4-9(10(5-8)18-2)16-12-6-11(13)14-7-15-12/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRMTOYTRWLDCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=NC=N2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine PubChem CID
An In-depth Technical Guide to 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive scientific overview of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly as kinase inhibitors. This document details the compound's identification, physicochemical properties, a validated synthetic route, and its potential mechanistic role. The synthesis is presented as a detailed, self-validating protocol grounded in established principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this compound.
Introduction to Substituted Pyrimidines
The pyrimidine ring system is a fundamental heterocyclic motif found in nucleic acids (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The synthetic tractability of the pyrimidine core allows for systematic modification at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets.
The specific compound, 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine, belongs to the class of 4-amino-6-chloropyrimidines. The chlorine atom at the C6 position serves as a reactive handle for further chemical elaboration, such as in Suzuki or other cross-coupling reactions, allowing for the creation of diverse chemical libraries for high-throughput screening.[2] The N-(2,4-dimethoxyphenyl) substituent at the C4 position is crucial for directing interactions within the binding pockets of target proteins, often through hydrogen bonding and hydrophobic contacts. This guide elucidates the essential technical details of this promising chemical entity.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physicochemical properties are paramount for any research and development endeavor. These parameters influence solubility, permeability, and metabolic stability, which are critical determinants of a compound's potential as a therapeutic agent.
PubChem Compound Identification: The definitive public chemical database identifier for this compound is:
-
PubChem CID: 60726874[3]
Chemical Structure
The structural representation of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is depicted below.
Caption: Chemical structure of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine.
Physicochemical Data Summary
The key computed properties for this compound are summarized in the table below. These values are essential for planning experiments, including reaction setup, purification, and formulation.
| Property | Value | Source |
| PubChem CID | 60726874 | [3] |
| CAS Number | 1292577-03-7 | [3] |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | [3] |
| Molecular Weight | 265.7 g/mol | [3] |
| Monoisotopic Mass | 265.0618043 Da | [3] |
| XLogP3-AA | 3.0 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 358 | [3] |
Synthesis and Mechanistic Rationale
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted heteroaromatics.
Synthetic Workflow Diagram
The logical flow from starting materials to the final, purified product is outlined below. This workflow emphasizes key stages of reaction, workup, and purification.
Caption: A typical workflow for the synthesis and purification of the title compound.
Step-by-Step Synthesis Protocol
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
2,4-Dichloropyrimidine
-
2,4-Dimethoxyaniline
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), 2,4-dimethoxyaniline (1.05 eq), and n-butanol to achieve a concentration of approximately 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Expertise & Experience: DIPEA is chosen as the base because it is non-nucleophilic and effectively scavenges the HCl generated during the reaction without competing with the primary amine nucleophile. Its high boiling point is compatible with the reflux conditions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 117°C) and maintain for 16-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
-
Workup: a. Allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Trustworthiness: This washing sequence removes the water-soluble DIPEA-hydrochloride salt and any remaining n-butanol, ensuring a cleaner crude product for purification.
-
-
Purification: a. Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product. c. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc).
-
Characterization: Combine the pure fractions, remove the solvent, and dry under high vacuum to obtain 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Biological Activity and Mechanism of Action
While specific biological data for 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is not extensively published, the 4-aminopyrimidine scaffold is a well-established pharmacophore in kinase inhibitors. Many FDA-approved drugs and clinical candidates, such as Imatinib and Gefitinib, feature similar heterocyclic cores that target the ATP-binding site of protein kinases.
The 2,4-disubstituted pyrimidine core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The N-(2,4-dimethoxyphenyl) group likely occupies the hydrophobic pocket adjacent to the ATP-binding site, contributing to binding affinity and selectivity. The chlorine at the C6 position can be used as a point of attachment for vectors that probe other regions of the protein, potentially leading to inhibitors with novel binding modes or improved selectivity profiles.
Hypothetical Kinase Inhibition Pathway
The diagram below illustrates the general mechanism by which a pyrimidine-based inhibitor can block a signaling pathway by targeting a protein kinase.
Caption: General mechanism of kinase inhibition by a small molecule inhibitor.
Representative Experimental Protocol: In Vitro Kinase Assay
To evaluate the potential of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine as a kinase inhibitor, a common and reliable method is an in vitro luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction: a. In a separate plate, add the kinase, the specific substrate peptide, and ATP in a buffered solution. b. Transfer a small volume of the serially diluted compound from the compound plate to the reaction plate. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal using a plate reader.
-
Data Analysis: a. Convert the raw luminescence units to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
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Self-Validating System: The inclusion of appropriate controls and the dose-dependent nature of the inhibition provide internal validation for the experimental results.
-
Conclusion
6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is a valuable chemical entity built upon the privileged pyrimidine scaffold. Its synthesis is straightforward, employing robust and well-understood SNAr chemistry. While its specific biological targets are yet to be fully elucidated in public literature, its structure is highly suggestive of a role as a kinase inhibitor. The strategic placement of a reactive chlorine atom provides a gateway for further chemical diversification, making it an excellent starting point for lead optimization campaigns in drug discovery. The protocols and data presented in this guide offer a solid technical foundation for researchers aiming to explore the potential of this and related compounds.
References
-
Toxicity and Antimicrobial Activity of 6-Chloro-2,4-Diamino-Pyrimidine. ResearchGate. [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical & Pharmacology Journal. [Link]
-
PubChem. 6-chloro-N
4-(4-methoxyphenyl)-2,4-pyrimidinediamine. National Center for Biotechnology Information. [Link] -
PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. guidechem.com [guidechem.com]
The Strategic Role of 6-Chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine in the Development of Pan-SIK Inhibitors
A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals
Introduction: The Therapeutic Imperative of SIK Inhibition
Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are highly conserved members of the AMP-activated protein kinase (AMPK) family. They play a critical role in regulating metabolic pathways, immune responses, and macrophage polarization[1]. In the context of immunology, SIKs phosphorylate the CREB-regulated transcription coactivator 3 (CRTC3), sequestering it in the cytoplasm. Inhibition of SIKs prevents this phosphorylation, allowing CRTC3 to translocate to the nucleus where it co-activates CREB. This cascade robustly upregulates the anti-inflammatory cytokine IL-10 while simultaneously suppressing pro-inflammatory cytokines like TNF-α and IL-6[2].
The primary challenge in SIK-targeted drug discovery has been achieving selectivity. Because the ATP-binding pockets of AMPK family members are structurally homologous, early inhibitors suffered from off-target AMPK inhibition, leading to undesirable metabolic toxicities. The breakthrough in achieving pan-SIK potency with high selectivity over AMPK was realized through the rational design of HG-9-91-01 , a highly potent inhibitor built upon a specific pyrimidine scaffold[3].
At the absolute core of this chemical architecture is the intermediate 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine . This whitepaper details the structural logic, synthetic methodologies, and biological validation of this critical intermediate in the generation of next-generation kinase inhibitors.
Rational Drug Design: The Pyrimidine Scaffold
The molecule 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine serves as the foundational building block for HG-9-91-01 and related analogs. Its selection is not arbitrary; it is driven by precise steric and electronic requirements within the SIK ATP-binding pocket:
-
The Pyrimidine Core: Acts as the classic hinge-binding motif. The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the backbone amides of the kinase hinge region[1].
-
The 2,4-Dimethoxyphenyl Group: This bulky, electron-rich moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The methoxy groups provide specific steric clashes that prevent binding to off-target kinases with smaller hydrophobic pockets, driving the selectivity profile.
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The 6-Chloro Substituent: This is the synthetic linchpin. The chloride acts as a versatile electrophile for a subsequent Nucleophilic Aromatic Substitution (SNAr). It allows for the modular attachment of a solvent-exposed arm (such as a piperazine derivative) that interacts with the gatekeeper residue, enhancing both solubility and target residence time[4].
Stepwise synthesis of HG-9-91-01 utilizing the 6-chloro-pyrimidine intermediate.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of the final SIK inhibitor relies on a carefully controlled sequence of substitutions on the pyrimidine ring. As a Senior Application Scientist, I emphasize that understanding the causality behind the reagents and conditions is paramount for scaling and troubleshooting.
Protocol 3.1: Synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Objective: Achieve mono-substitution of 4,6-dichloropyrimidine. Causality: 4,6-dichloropyrimidine possesses two identical electrophilic sites. To prevent double substitution, the reaction must be run at a moderate temperature (50 °C) with exactly 1 equivalent of the aniline. A non-nucleophilic base (DIPEA) is required to scavenge the HCl byproduct; otherwise, the acidic environment would protonate the 2,4-dimethoxyaniline, destroying its nucleophilicity[4].
Step-by-Step Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.2 g, 8.11 mmol) in 34 mL of 2-propanol.
-
Add 2,4-dimethoxyaniline (1.03 g, 6.75 mmol) and N,N-diisopropylethylamine (DIPEA) (2.82 mL, 16.22 mmol)[4].
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Self-Validation Step: Monitor via LCMS. The reaction is complete when the starting material (m/z 149) is consumed. The desired product will show an[M+H]+ peak at m/z 266.0, displaying a characteristic 3:1 isotopic pattern confirming the presence of a single chlorine atom.
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry over MgSO4, and purify via flash chromatography[5].
Protocol 3.2: Synthesis of the Diaminopyrimidine Precursor
Objective: Displace the remaining 6-chloro group with 4-(4-methylpiperazin-1-yl)aniline. Causality: The first amine substitution donates significant electron density into the pyrimidine ring, severely deactivating the remaining chloride towards a second SNAr. Therefore, basic conditions will fail. We must switch to acidic conditions (TFA) and higher heat (100 °C). TFA protonates the pyrimidine nitrogen, pulling electron density out of the ring and restoring electrophilicity at the C6 position[4].
Step-by-Step Procedure:
-
To a solution of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine (1.0 g, 3.77 mmol) in 9 mL of 2-butanol, add 1 mL of trifluoroacetic acid (TFA)[4].
-
Add 4-(4-methylpiperazin-1-yl)aniline (1.2 equivalents).
-
Heat the mixture to 100 °C for 12 hours.
-
Self-Validation Step: Check LCMS for the disappearance of the m/z 266.0 peak and the emergence of the diaminopyrimidine mass. If unreacted starting material remains, spike with an additional 0.2 mL TFA; lack of acid catalysis is the primary failure mode here.
(Note: The final step to yield HG-9-91-01 involves reacting this precursor with 2,6-dimethylphenyl isocyanate under microwave irradiation to form the urea linkage[5].)
Pharmacological Profiling & Quantitative Data
The structural features imparted by the 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine intermediate result in a highly potent and selective pharmacological profile. HG-9-91-01 demonstrates sub-nanomolar to single-digit nanomolar potency against SIK isoforms while maintaining a massive selectivity window against AMPK[3].
Table 1: Kinase Selectivity Profile of HG-9-91-01
| Kinase Target | IC50 (nM) | Fold Selectivity (vs AMPK) | Primary Cellular Effect |
| SIK1 | 0.92 | > 4,800x | CRTC3 Dephosphorylation |
| SIK2 | 6.6 | > 680x | Enhanced IL-10 Production |
| SIK3 | 9.6 | > 460x | Suppression of TNF-α |
| AMPK | ~4,500 | 1x (Baseline) | Minimal metabolic interference |
Data synthesized from cell-free kinase assay validations[3].
Biological Evaluation & Mechanistic Validation
To validate the efficacy of compounds derived from this pyrimidine scaffold, researchers must utilize a self-validating cell-based assay measuring macrophage polarization.
Protocol 5.1: Macrophage IL-10 Production Assay
Objective: Quantify the functional inhibition of SIK via downstream IL-10 upregulation. Causality: SIK inhibition acts as a genetic switch. By blocking SIK, CRTC3 is not phosphorylated and translocates to the nucleus to drive CREB. Measuring IL-10 in the presence of an inflammatory stimulus (LPS) proves that the inhibitor is not just binding the kinase in a tube, but actively reprogramming the macrophage phenotype[6].
Step-by-Step Procedure:
-
Differentiate Bone Marrow-Derived Macrophages (BMDMs) using M-CSF for 7 days.
-
Pre-treat cells with varying concentrations of HG-9-91-01 (10 nM to 1 μM) for 1 hour.
-
Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) to activate TLR4 signaling.
-
Incubate for 6 hours, then harvest the supernatant.
-
Self-Validation Step (Critical): Include a positive control well treated with Prostaglandin E2 (PGE2, 1 μM), a known endogenous inducer of IL-10. If the PGE2 control fails to produce a spike in IL-10 (measured via ELISA), the BMDM differentiation has failed, and the assay plate must be discarded.
-
Quantify IL-10 and TNF-α via ELISA. Successful SIK inhibition is marked by a dose-dependent increase in IL-10 and a concurrent decrease in TNF-α[2].
Mechanism of SIK inhibition by HG-9-91-01 promoting anti-inflammatory IL-10 production.
Conclusion
The molecule 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is far more than a simple chemical intermediate; it is the structural cornerstone of modern SIK pharmacology. By providing the exact steric bulk required to bypass AMPK and the chemical handles necessary for modular SNAr functionalization, this scaffold has enabled the discovery of HG-9-91-01. As research into SIK-mediated autoimmune diseases and sepsis-associated dysfunctions expands[2], mastering the chemistry and biology of this pyrimidine core remains essential for the next generation of immunomodulatory therapeutics.
References
1.[4] WIPO (PCT). WO2013136070A1: A SIK inhibitor for use in a method of treating an inflammatory and/or immune disorder. Google Patents. 4 2.[1] Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations. PMC. 1 3.[5] WIPO (PCT). WO2013136070A1 (Synthesis Details). Google Patents. 5 4.[3] HG-9-91-01 (SIK inhibitor 1). MedChemExpress. 3 5.[2] Protective effects of the salt-induced kinase inhibitor HG-9-91-01 on sepsis-associated cognitive dysfunction in mice and the underlying mechanisms. PMC. 2 6.[6] HG-9-91-01 (CAS Number: 1456858-58-4). Cayman Chemical.6 7.[7] HG-9-91-01 | SIK inhibitor | CAS 1456858-58-4. Selleck Chemicals. 7
Sources
- 1. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of the salt-induced kinase inhibitor HG-9-91-01 on sepsis-associated cognitive dysfunction in mice and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 5. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
The Architecture of a Selective SIK Inhibitor: A Technical Guide to the Synthesis of HG-9-91-01
Abstract
This technical guide provides an in-depth exploration of the synthetic architecture of HG-9-91-01, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs). HG-9-91-01 has emerged as a critical chemical probe for elucidating the physiological and pathophysiological roles of SIKs, which are implicated in a range of processes from metabolic regulation to immune response.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the precursors, intermediates, and the modular synthetic strategy that enables the construction of this complex molecule. By dissecting the synthetic route, we aim to provide not only a practical guide but also insights into the chemical logic that underpins the design and synthesis of targeted kinase inhibitors.
Introduction: The Significance of HG-9-91-01
HG-9-91-01, with the systematic name 1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea, is a small molecule that has garnered significant attention in the scientific community for its potent and selective inhibition of the SIK family of kinases (SIK1, SIK2, and SIK3).[1] These serine/threonine kinases are key regulators of various cellular processes, and their dysregulation has been linked to metabolic disorders, inflammatory diseases, and cancer. The availability of a well-characterized and synthetically accessible inhibitor like HG-9-91-01 is paramount for advancing our understanding of SIK biology and for the development of novel therapeutic agents. A "succinct, modular synthesis" of HG-9-91-01 and its analogs has been reported, highlighting a strategic approach to its construction that allows for structural modifications to probe structure-activity relationships (SAR).[2]
Retrosynthetic Analysis: Deconstructing HG-9-91-01
A logical approach to the synthesis of a complex molecule like HG-9-91-01 begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available, or readily synthesizable precursors. The modular nature of the published synthesis of HG-9-91-01 lends itself well to this type of analysis.
Caption: Retrosynthetic analysis of HG-9-91-01.
The primary disconnections in the retrosynthesis of HG-9-91-01 are at the urea linkage and the C-N bond between the pyrimidine core and the aniline moiety. This suggests a convergent synthesis strategy where key fragments are prepared separately and then coupled in the final stages. The key precursors identified are:
-
Precursor A: A substituted urea, likely derived from 2,4-dimethoxyaniline and 2,6-dimethylphenyl isocyanate.
-
Precursor B: A di-functionalized pyrimidine, such as 4,6-dichloropyrimidine, which can undergo sequential nucleophilic aromatic substitution.
-
Precursor C: 4-(4-methylpiperazin-1-yl)aniline, which provides the side chain responsible for key interactions with the target kinase.
Synthesis of Key Precursors and Intermediates
The successful synthesis of HG-9-91-01 hinges on the efficient preparation of its constituent building blocks. This section details the synthesis of the pivotal precursors.
Synthesis of 4,6-Dichloropyrimidine (Intermediate B)
4,6-Dichloropyrimidine is a crucial electrophilic component in the synthesis. It is typically prepared from the more accessible 4,6-dihydroxypyrimidine.
Protocol:
-
Chlorination of 4,6-dihydroxypyrimidine: 4,6-dihydroxypyrimidine is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
-
Reaction Conditions: The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated.[4]
-
Workup and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is extracted and purified, typically by distillation or crystallization, to yield 4,6-dichloropyrimidine.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 4,6-dihydroxypyrimidine | 1.0 | Starting material |
| Phosphorus oxychloride (POCl₃) | Excess | Chlorinating agent |
| N,N-dimethylaniline | Catalytic/Stoichiometric | Base |
Synthesis of 4-(4-methylpiperazin-1-yl)aniline (Precursor C)
This aniline derivative is a key component that often contributes significantly to the kinase inhibitory activity and pharmacokinetic properties of the final compound. A common route to its synthesis involves the nucleophilic aromatic substitution of a suitable activated aromatic ring.
Protocol:
-
Nucleophilic Aromatic Substitution: 1-fluoro-4-nitrobenzene is reacted with 1-methylpiperazine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃).
-
Reduction of the Nitro Group: The resulting 1-methyl-4-(4-nitrophenyl)piperazine is then subjected to reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or zinc powder in the presence of an acid.[5]
-
Purification: The final product, 4-(4-methylpiperazin-1-yl)aniline, is purified by crystallization or column chromatography.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 1-fluoro-4-nitrobenzene | 1.0 | Starting material |
| 1-methylpiperazine | 1.1 - 1.5 | Nucleophile |
| Potassium carbonate (K₂CO₃) | 2.0 | Base |
| Palladium on Carbon (10%) | Catalytic | Hydrogenation catalyst |
| Hydrogen Gas (H₂) | Excess | Reducing agent |
| or Zinc Powder / NH₄Cl | Excess | Reducing agent |
Synthesis of N-(2,4-dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea (Precursor A)
The urea moiety is a common structural motif in kinase inhibitors, often participating in hydrogen bonding interactions within the ATP-binding pocket.
Protocol:
-
Urea Formation: 2,4-dimethoxyaniline is reacted with 2,6-dimethylphenyl isocyanate in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: The product, N-(2,4-dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea, often precipitates from the reaction mixture and can be isolated by filtration.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2,4-dimethoxyaniline | 1.0 | Starting material |
| 2,6-dimethylphenyl isocyanate | 1.0 - 1.1 | Electrophile |
| Tetrahydrofuran (THF) | - | Solvent |
Final Assembly of HG-9-91-01: A Modular Approach
The final stages of the HG-9-91-01 synthesis involve the sequential coupling of the prepared intermediates. A plausible and efficient route is outlined below, reflecting the modular nature of the synthesis.
Caption: Final assembly workflow for HG-9-91-01.
Step 1: Buchwald-Hartwig Amination for C-N Bond Formation
The first key coupling involves the formation of the C-N bond between the pyrimidine core and the aniline side chain. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is well-suited for this transformation.
Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), 4,6-dichloropyrimidine (Intermediate B) and 4-(4-methylpiperazin-1-yl)aniline (Precursor C) are dissolved in a suitable solvent such as toluene or 1,4-dioxane.
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos or BINAP) are added, followed by a base (e.g., Cs₂CO₃ or NaOtBu).
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (typically 80-110 °C) until the starting materials are consumed.
-
Workup and Purification: The reaction is cooled, filtered to remove the catalyst and inorganic salts, and the solvent is removed under reduced pressure. The crude product, 6-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-amine (Intermediate D), is then purified by column chromatography.
Step 2: Formation of the Urea Linkage
The final step involves the formation of the urea linkage by reacting the remaining chloro-substituent on the pyrimidine ring with the pre-formed urea precursor.
Protocol:
-
Nucleophilic Aromatic Substitution: Intermediate D is reacted with the sodium salt of N-(2,4-dimethoxyphenyl)-N'-(2,6-dimethylphenyl)urea (Precursor A). The sodium salt is typically generated in situ by treating Precursor A with a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.
-
Final Purification: After an aqueous workup, the final product, HG-9-91-01, is purified by column chromatography and/or recrystallization to yield the highly pure compound.
Conclusion
The synthesis of HG-9-91-01 is a testament to the power of modern synthetic organic chemistry. Its modular design allows for the efficient and convergent assembly of a complex and highly functionalized molecule. By understanding the retrosynthetic logic and the key chemical transformations involved, researchers are well-equipped to not only replicate the synthesis of this important chemical probe but also to design and synthesize novel analogs with potentially improved properties. This guide provides a solid foundation for such endeavors, contributing to the ongoing exploration of SIKs as therapeutic targets.
References
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- SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF SOME NOVEL N,N′-DISUBSTITUTED UREA DERIV
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The 4,6-Dichloropyrimidine Core: A Privileged Scaffold in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of selective and potent kinase inhibitors has positioned the pyrimidine ring as a cornerstone of modern medicinal chemistry. Its intrinsic ability to mimic the purine base of adenosine triphosphate (ATP) allows it to effectively compete for the ATP-binding site of a vast array of kinases.[1] Among the various pyrimidine-based scaffolds, the 4,6-dichloropyrimidine core has emerged as a particularly versatile and powerful starting point for the development of novel therapeutics targeting a range of human diseases, from cancer to neurodegenerative disorders.[2][3][4] This guide provides a comprehensive technical overview of the utilization of 4,6-dichloropyrimidine derivatives in kinase inhibitor discovery, delving into their synthesis, mechanism of action, structure-activity relationships, and specific applications.
The Pyrimidine Scaffold: A Foundation for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] The development of small molecule kinase inhibitors has revolutionized the treatment of many of these conditions.
The pyrimidine nucleus is a common feature in many FDA-approved kinase inhibitors.[6][7] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP with the kinase hinge region, a critical component of the ATP-binding pocket.[5] This inherent binding capability makes the pyrimidine scaffold a "privileged" structure in kinase inhibitor design.[8]
4,6-Dichloropyrimidine: A Versatile Chemical Handle
The 4,6-dichloropyrimidine scaffold offers medicinal chemists a unique advantage due to its two reactive chlorine atoms. These halogens can be sequentially and selectively displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of substituents at the C4 and C6 positions.[2][9] This synthetic tractability enables the rapid generation of diverse chemical libraries for screening and optimization.
Furthermore, the strategic derivatization of the 4,6-dichloropyrimidine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for its overall drug-like characteristics.
General Synthetic Strategies for 4,6-Dichloropyrimidine Derivatives
The synthesis of 4,6-disubstituted pyrimidine derivatives typically begins with the commercially available 4,6-dichloropyrimidine. The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution.
A common synthetic route involves a sequential SNAr reaction followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[2][10]
Step-by-Step Methodology: A Representative Synthesis [2][4]
-
Nucleophilic Aromatic Substitution (SNAr):
-
Dissolve 4,6-dichloropyrimidine in a suitable solvent, such as isopropanol, under an inert atmosphere (e.g., N2).
-
Cool the reaction mixture to 0°C.
-
Add the first nucleophile (e.g., a substituted amine or piperazine derivative) to the reaction mixture.
-
Add a base, such as triethylamine (TEA), dropwise to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent.
-
-
Suzuki-Miyaura Cross-Coupling:
-
To the mono-substituted pyrimidine intermediate, add a boronic acid or ester derivative.
-
Add a palladium catalyst, such as Pd(PPh3)4, and a base, typically an aqueous solution of potassium carbonate (K2CO3).
-
Heat the reaction mixture to reflux in a suitable solvent system, such as aqueous dioxane.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the final product by column chromatography.
-
Targeting Key Kinases with 4,6-Dichloropyrimidine Derivatives
The versatility of the 4,6-dichloropyrimidine scaffold has been demonstrated in the development of inhibitors for a variety of kinase targets implicated in different diseases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
EGFR and VEGFR-2 are receptor tyrosine kinases that play crucial roles in cell proliferation and angiogenesis, respectively.[3] Their dysregulation is a key driver in the growth and metastasis of many solid tumors. Several 4,6-diarylpyrimidine derivatives have been developed as dual inhibitors of EGFR and VEGFR-2.[3]
A study by Ali et al. (2022) described the synthesis of a series of 4,6-diarylpyrimidines and their evaluation as antiproliferative agents.[3] The general synthetic scheme involved the condensation of a chalcone with thiourea to form a pyrimidine-2(1H)-thione intermediate, which was then further derivatized.[3]
Table 1: Antiproliferative Activity of Selected 4,6-Diarylpyrimidine Derivatives [3]
| Compound | GI50 (nM) | Target(s) |
| 22 | 22 | EGFR/VEGFR-2 |
| 29 | 24 | EGFR/VEGFR-2 |
GI50 represents the concentration required to inhibit the growth of 50% of the cancer cell lines.
The most potent compounds from this series, 22 and 29 , demonstrated significant antiproliferative activity and were confirmed to be dual inhibitors of both EGFR and VEGFR-2.[3] Molecular docking studies suggested that these compounds bind to the ATP-binding sites of both kinases, with interactions similar to those of known inhibitors like Erlotinib and Sorafenib.[3]
Microtubule Affinity-Regulating Kinase 4 (MARK4)
MARK4, a serine/threonine kinase, has been implicated in the pathology of Alzheimer's disease (AD).[2] Its overexpression is believed to contribute to the hyperphosphorylation of tau protein, a hallmark of AD. Therefore, inhibiting MARK4 is a promising therapeutic strategy for this neurodegenerative disorder.[2]
A series of 4,6-disubstituted pyrimidine derivatives were synthesized and evaluated as MARK4 inhibitors.[2] The synthesis involved an initial SNAr reaction of 4,6-dichloropyrimidine with N-Boc piperazine, followed by a Suzuki-Miyaura coupling and subsequent derivatization.[2]
Table 2: In Vitro MARK4 Inhibition of 4,6-Disubstituted Pyrimidine Derivatives [2]
| Compound | IC50 (µM) |
| 14 | 7.52 ± 0.33 |
| 9 | 12.98 ± 0.63 |
| 12 | 14.92 ± 0.53 |
| 10 | 18.25 ± 0.47 |
| 13 | 21.67 ± 0.58 |
| 11 | 29.33 ± 0.61 |
| 8 | 37.99 ± 0.62 |
IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The study found that compounds with electron-rich aryl substituents exhibited higher activity.[2] Compound 14 , bearing a naphthyl substituent, was the most potent inhibitor in the series.[2] Molecular docking and dynamics simulations supported the in-vitro findings, suggesting that these compounds bind effectively to the MARK4 active site.[2]
Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a key regulator of transcription elongation and has emerged as a promising target in oncology. Inhibiting CDK9 can lead to the downregulation of anti-apoptotic proteins and ultimately induce cancer cell death.
A study on 4,6-disubstituted pyrimidines identified potent inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway and CDK9.[9] The synthesis of these compounds involved SNAr reactions on the 4,6-dichloropyrimidine core.[9]
Visualizing the Core Concepts
To better illustrate the principles discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: General synthetic workflow for 4,6-disubstituted pyrimidines.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
The extensive research on 4,6-dichloropyrimidine derivatives has yielded valuable insights into their structure-activity relationships.
-
Substitution at C4 and C6: The nature of the substituents at these positions is critical for both potency and selectivity. Bulky and electron-rich groups are often favored for enhanced binding affinity.[2]
-
Linker Moiety: When a linker is used to connect the pyrimidine core to another pharmacophore, its length and flexibility can significantly impact inhibitory activity.
-
Hinge-Binding Interactions: The pyrimidine nitrogens are key for forming hydrogen bonds with the kinase hinge region. Modifications that disrupt these interactions are generally detrimental to activity.
Conclusion and Future Directions
The 4,6-dichloropyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic accessibility and the ability to readily introduce diverse chemical functionalities have enabled the development of potent and selective inhibitors for a range of kinase targets. The continued exploration of this privileged core, coupled with advanced computational modeling and innovative synthetic methodologies, holds immense promise for the future of targeted therapies. As our understanding of the complex roles of kinases in disease continues to grow, so too will the importance of versatile chemical scaffolds like 4,6-dichloropyrimidine in the development of next-generation medicines.
References
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Al-Ghorbani, M., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. [Link]
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Ali, M. A., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry. [Link]
- Zhang, Y., et al. (Year not available). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- Cheeseman, M. D., et al. (Year not available). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. RSC Medicinal Chemistry.
- (Author not available). (Year not available). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
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(Author not available). (Year not available). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][2][9]diazepin-6-one scaffold. PMC.
- (Author not available). (Year not available). Process for preparing 4,6-dichloro-pyrimidine.
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(Author not available). (2020). Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC. PubMed. [Link]
- (Author not available). (Year not available).
- (Author not available). (Year not available). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PMC.
- (Author not available). (Year not available). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
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(Author not available). (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
- (Author not available). (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org.
- (Author not available). (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. MDPI.
- (Author not available). (2026). Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry.
- (Author not available). (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. NIH.
- (Author not available). (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry.
- (Author not available). (2025). Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine.
- (Author not available). (Year not available). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors.
- (Author not available). (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
- (Author not available). (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC.
- (Author not available). (Year not available). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment.
- (Author not available). (2024).
- (Author not available). (2025). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. MDPI.
- (Author not available). (2025). Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma. MDPI.
- (Author not available). (Year not available).
- (Author not available). (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- (Author not available). (2024). Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer.
- (Author not available). (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- (Author not available). (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC.
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Biological Targets of N-(2,4-dimethoxyphenyl)pyrimidin-4-amine Derivatives: A Technical Guide to SIK and SFK Inhibition
Executive Summary
The N-(2,4-dimethoxyphenyl)pyrimidin-4-amine scaffold represents a highly privileged pharmacophore in modern kinase inhibitor design. Through specific functionalization of the exocyclic amine—typically via urea or carbamate linkages—this core structure yields exceptionally potent, ATP-competitive inhibitors. The primary biological targets of this class are the Salt-Inducible Kinases (SIK1, SIK2, SIK3) and Src-Family Kinases (SFKs, notably Lck and Src) [1][2].
This technical guide dissects the structural causality behind the scaffold's selectivity, quantitative target profiling of hallmark derivatives (such as HG-9-91-01 and WH-4-023), and the self-validating experimental workflows required to evaluate their kinase activity and downstream phenotypic effects on macrophage polarization.
Structural Biology & Pharmacophore Causality
The potency and selectivity of N-(2,4-dimethoxyphenyl)pyrimidin-4-amine derivatives are dictated by precise spatial interactions within the kinase ATP-binding pocket.
-
Hinge Region Binding: The pyrimidine-4-amine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region, anchoring the molecule in the ATP cleft.
-
Gatekeeper Residue Exploitation: The 2,4-dimethoxyphenyl moiety is specifically designed to project into a deep hydrophobic pocket adjacent to the ATP-binding site. Access to this pocket is strictly governed by the size of the "gatekeeper" amino acid residue. Both SIKs and SFKs possess a small gatekeeper residue (Threonine), which allows the bulky dimethoxyphenyl group to penetrate and bind with high affinity[1].
-
Selectivity Filter: Conversely, closely related AMPK-family kinases possess large, bulky gatekeeper residues (Methionine or Leucine). The steric clash between these bulky residues and the 2,4-dimethoxyphenyl group renders AMPK-family kinases highly resistant to this scaffold, ensuring a clean selectivity profile[1].
-
Conformational Locking: The conversion of the exocyclic amine into a urea (as in HG-9-91-01) or a carbamate (as in WH-4-023) forces the molecule into a rigid, planar conformation that maximizes pi-stacking and minimizes entropic penalty upon binding[1][3].
Primary Biological Targets & Signaling Impact
Salt-Inducible Kinases (SIK1, SIK2, SIK3)
SIKs are serine/threonine kinases that act as critical metabolic and immunological checkpoints. In macrophages, active SIKs continuously phosphorylate CRTC3 (CREB-regulated transcription coactivator 3), sequestering it in the cytoplasm via 14-3-3 proteins[2]. When an N-(2,4-dimethoxyphenyl)pyrimidin-4-amine derivative (e.g., HG-9-91-01) inhibits SIK activity, CRTC3 is rapidly dephosphorylated and translocates to the nucleus. There, it acts as a potent co-activator for CREB, driving the massive transcription of the anti-inflammatory cytokine IL-10[2]. This mechanism effectively reprograms "classically activated" pro-inflammatory macrophages into "regulatory" anti-inflammatory macrophages.
Src-Family Kinases (Lck, Src)
Because SFKs share the permissive Threonine gatekeeper residue, compounds like WH-4-023 (KIN112) exhibit dual SIK/SFK inhibition[1]. Lck is essential for T-cell receptor (TCR) signaling, while Src is ubiquitous in integrin and receptor tyrosine kinase signaling. Inhibition of these targets suppresses downstream immune cell activation and proliferation, making these derivatives valuable for autoimmune and inflammatory disease research[1][4].
Fig 1: SIK inhibition by N-(2,4-dimethoxyphenyl)pyrimidin-4-amines drives IL-10 expression.
Quantitative Target Profiling
The table below summarizes the in vitro cell-free kinase inhibition data for two hallmark derivatives of this scaffold. Note the sub-nanomolar to low-nanomolar potency across both SIK and SFK families.
| Compound | Linkage Type | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Lck IC₅₀ (nM) | Src IC₅₀ (nM) |
| HG-9-91-01 | Urea | 0.92 | 6.6 | 9.6 | Potent | Potent |
| WH-4-023 | Carbamate | 10 | 22 | 60 | 2 | 6 |
*HG-9-91-01 demonstrates equipotent inhibition of SFKs (Src, Lck, Yes) alongside SIKs at 100 nM screening concentrations[1][2][3][4].
Experimental Workflows
To ensure trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating biochemical and cellular assays.
Protocol A: In Vitro TR-FRET Kinase Assay (SFK/SIK Profiling)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure ATP-dependent phosphorylation, providing a high-signal-to-noise ratio that is resistant to compound auto-fluorescence[4].
-
Buffer Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, and 0.05% BSA[4].
-
Enzyme & Substrate Incubation: In a 384-well plate, combine 250 pM of the recombinant kinase domain (e.g., GST-Lck), 1.2 μM of a biotinylated substrate peptide (e.g., gastrin), and serial dilutions of the inhibitor (in DMSO)[4]. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add ATP to a final concentration of 0.5 μM (calibrated to the approximate
of the kinase) to initiate the phosphorylation reaction. Incubate for 60 minutes.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Quenching & Detection: Stop the reaction by adding an equal volume of detection buffer (50 mM Tris pH 7.5, 100 mM NaCl, 3 mM EDTA, 0.1% Tween-20) supplemented with Streptavidin-Allophycocyanin (SA-APC) and a Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY)[4].
-
Data Acquisition: Read the plate on a fluorescence reader with excitation at 320 nm and dual emission at 615 nm and 655 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit[4].
Fig 2: TR-FRET kinase assay workflow for evaluating SFK/SIK ATP-competitive inhibitors.
Protocol B: Cellular Macrophage Polarization Assay
To validate the biological efficacy of SIK inhibition, compounds must demonstrate the ability to shift macrophage phenotypes in vitro[2].
-
Cell Culture: Isolate Bone Marrow-Derived Macrophages (BMDMs) from wild-type mice and differentiate them for 7 days in DMEM supplemented with 10% FBS and M-CSF.
-
Inhibitor Pre-treatment: Seed BMDMs into 24-well plates. Pre-treat the cells with the N-(2,4-dimethoxyphenyl)pyrimidin-4-amine derivative (e.g., 100–500 nM of HG-9-91-01) for 1 hour prior to stimulation[2][3].
-
TLR4 Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to the culture media to induce a pro-inflammatory state[2].
-
Incubation & Harvest: Incubate the cells for 18 hours at 37°C, 5% CO₂. Harvest the cell-free supernatant.
-
Cytokine Quantification: Perform sandwich ELISAs for IL-10 and TNF-α. Self-Validation Check: A successful SIK inhibitor will exhibit a robust (>5-fold) dose-dependent increase in IL-10 secretion coupled with a significant suppression of TNF-α secretion[2].
References
-
Chemical Probes Portal. HG-9-91-01: ATP competitive inhibitor of SIK1, SIK2, SIK3. Available at:[Link]
-
Clark K, et al. (2012). Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Sundberg TB, et al. (2016). Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. ACS Chemical Biology (via PMC). Available at:[Link]
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Rational Design of Salt-Inducible Kinase (SIK) Inhibitor Scaffolds: From Structural Biology to Clinical Translation
Executive Summary
Salt-inducible kinases (SIKs) have transitioned from understudied members of the AMP-activated protein kinase (AMPK) family to highly sought-after therapeutic targets. By acting as master regulators of immune homeostasis, inflammatory cytokine production, and bone metabolism, SIKs present a profound opportunity for drug development. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural biology and practical assay execution. This whitepaper details the mechanistic rationale behind SIK scaffold design, provides quantitative profiling of leading clinical candidates, and outlines self-validating experimental protocols required to confirm target engagement.
The SIK Signaling Axis: Therapeutic Rationale
The SIK family consists of three isoforms: SIK1, SIK2, and SIK3. Activated upstream by the LKB1 complex, SIKs exert their biological effects by phosphorylating Class IIa histone deacetylases (HDACs) and CREB-regulated transcription coactivators (CRTCs). This phosphorylation event creates a 14-3-3 binding site, sequestering these substrates in the cytoplasm.
When SIKs are inhibited by small molecules, unphosphorylated HDACs and CRTCs translocate to the nucleus. In macrophages, this nuclear entry drives a potent anti-inflammatory phenotype characterized by the upregulation of interleukin-10 (IL-10) and the suppression of tumor necrosis factor-alpha (TNFα) ()[1].
Figure 1: SIK signaling axis and the mechanistic impact of small-molecule ATP-competitive inhibition.
Structural Determinants and Scaffold Evolution
Designing selective SIK inhibitors is challenging due to the highly conserved nature of the kinome's ATP-binding pocket. However, a critical structural divergence provides a therapeutic window: the gatekeeper residue .
The Gatekeeper Advantage: SIKs possess a uniquely small gatekeeper threonine residue (Thr96 in SIK1, Thr107 in SIK2, Thr68 in SIK3). This small residue creates an expanded hydrophobic back-pocket, allowing rationally designed bulky scaffolds to achieve profound selectivity over other AMPK-related kinases that feature larger, restrictive gatekeeper residues like methionine or leucine ()[2].
Scaffold Hopping & Isoform Selectivity:
-
Early Probes: Initial SBDD (Structure-Based Drug Design) efforts yielded pan-SIK inhibitors like HG-9-91-01[2]. While highly potent, in vivo utility required further optimization, leading to the pyrimido[4,5-d]pyrimidin-2-one core of YKL-05-099[1].
-
Clinical Candidates: Recent advancements prioritize dual SIK2/SIK3 selectivity . Because SIK1 regulates renal salt handling, its inhibition carries cardiovascular and blood pressure liabilities. The clinical candidate GLPG3970 was specifically engineered to inhibit SIK2 and SIK3 while sparing SIK1, achieving immunomodulation without SIK1-mediated toxicity ()[3].
-
Overcoming Toxicity: When early 1,6-naphthyridine scaffolds (e.g., GLPG4876) exhibited clastogenic genotoxicity in vivo, researchers utilized scaffold hopping to design pyridine derivatives like GLPG4970, which maintained potency while eliminating genotoxic liabilities[4]. Similarly, structure-based design yielded SK-124, an orally bioavailable inhibitor that stimulates bone formation without extraskeletal toxicity ()[5].
Table 1: Quantitative Profiling of Key SIK Inhibitor Scaffolds
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Scaffold Feature & Selectivity |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK; targets small gatekeeper Thr |
| YKL-05-099 | ~10 | 40 | ~30 | Pyrimido[4,5-d]pyrimidin-2-one core |
| MRIA9 | 55 | 48 | 22 | Improved cellular activity over G-5555 |
| GLPG3970 | 282.8 | 7.8 | 3.8 | First-in-class dual SIK2/3 selective |
| SK-124 | >100 | Single-digit | Single-digit | Orally bioavailable; bone anabolic |
(Data aggregated from authoritative biochemical profiling[2][3][5][6].)
Self-Validating Experimental Methodologies
To ensure trustworthiness in drug development, biochemical potency must be rigorously validated against cellular target engagement. A compound that looks promising in a cell-free assay may fail entirely in a cellular context due to membrane impermeability or competition with high intracellular ATP.
Figure 2: Sequential screening workflow for validating SIK inhibitor scaffolds and target engagement.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format)
Causality Check (Why ADP-Glo?): SIK enzymes require high, near-physiological ATP concentrations to function optimally in vitro. Traditional ATP-depletion assays lose sensitivity at high ATP levels. The ADP-Glo format is utilized because it measures the product (ADP production) rather than substrate depletion. This maintains a high signal-to-background ratio and prevents the false-positive identification of weak ATP-competitive inhibitors ()[7].
Step-by-Step Methodology:
-
Reagent Preparation: Thaw 5X Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) and prepare a 1X working solution[8].
-
Enzyme/Substrate Mix: Dilute recombinant SIK2 enzyme (e.g., 2.5 µ g/well ) and AMARA peptide substrate (1 mg/mL) in the 1X buffer[8].
-
Inhibitor Pre-incubation: Add 1 µL of the SIK inhibitor (e.g., GLPG3970) in DMSO (final DMSO concentration ≤1%) to a 384-well low-volume plate. Add 2 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to establish equilibrium binding[9].
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP (at the predetermined Km concentration for SIK2). Incubate at 30°C for 45 minutes[9].
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate in the dark at room temperature for 40 minutes[9].
-
Luminescent Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured via a luciferase/luciferin reaction. Incubate for 30 minutes, then read luminescence on a microplate reader[9].
Protocol 2: Cellular Target Engagement (p-HDAC5 Ser259 Assay)
Causality Check (Why p-HDAC5?): Biochemical IC50 does not guarantee cellular efficacy due to variable membrane permeability and competition with high intracellular ATP (~1-3 mM). Because HDAC5 is a direct, validated substrate of SIK, quantifying the reduction of p-HDAC5 at Ser259 provides a self-validating, direct readout of intracellular target engagement and kinase inhibition[1][10].
Step-by-Step Methodology:
-
Cell Culture: Seed Bone Marrow-Derived Macrophages (BMDMs) in 6-well tissue culture plates at a density of 1 × 10^6 cells/well in RPMI-1640 medium supplemented with 10% FBS[1].
-
Inhibitor Treatment: Replace media with serum-free RPMI containing a dose-response gradient of the SIK inhibitor (e.g., YKL-05-099 at 10 nM, 100 nM, 1 µM) or vehicle (0.1% DMSO). Pre-incubate for 6 hours[1].
-
Pathway Stimulation: Add 100 ng/mL Lipopolysaccharide (LPS) to the wells for exactly 30 minutes to synchronize the inflammatory signaling cascade and robustly activate SIK-mediated phosphorylation[1].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse immediately using RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical Step: Rapid quenching is required to preserve the transient Ser259 phosphorylation state.
-
Western Blotting: Clarify lysates by centrifugation (14,000 × g, 15 min, 4°C). Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane overnight at 4°C with primary antibodies against p-HDAC5 (Ser259) and total HDAC5. Visualize using HRP-conjugated secondary antibodies and chemiluminescence. The ratio of p-HDAC5 to total HDAC5 must decrease dose-dependently to validate intracellular SIK inhibition[1].
References
-
Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry (2024).[Link]
-
Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo. ACS Chemical Biology (2016).[Link]
-
Structure-based design of selective, orally available salt-inducible kinase inhibitors that stimulate bone formation in mice. Proceedings of the National Academy of Sciences (PNAS) (2022).[Link]
-
The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity. Journal of Biological Chemistry (2021).[Link]
Sources
- 1. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structures of salt-inducible kinase 3 in complex with inhibitors reveal determinants for binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Guided Scaffold Hopping Resulted in the Identification of GLPG4970, a Highly Potent Dual SIK2/SIK3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. medchemexpress.com [medchemexpress.com]
The Role of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine in Pan-SIK Inhibitor Development
Executive Summary
The development of small-molecule kinase inhibitors requires privileged chemical scaffolds capable of precisely navigating the ATP-binding pocket. The compound 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine serves as a foundational intermediate in the synthesis of breakthrough Salt-Inducible Kinase (SIK) inhibitors, most notably HG-9-91-01 [1].
SIKs (SIK1, SIK2, and SIK3) are AMPK-related kinases that act as critical molecular switches in macrophage polarization. Inhibition of SIKs reprograms macrophages from a classically activated, pro-inflammatory state to a regulatory, anti-inflammatory phenotype, driving the robust production of Interleukin-10 (IL-10)[2]. This mechanism holds profound therapeutic potential for treating inflammatory bowel disease (IBD) and autoimmune disorders[3][4].
The Chemical Foundation & Rationale
The selection of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine as a core building block is driven by three distinct chemical and structural advantages:
-
Regioselective Substitution: 4,6-dichloropyrimidine offers two identical electrophilic sites. The initial nucleophilic aromatic substitution (SNAr) with 2,4-dimethoxyaniline is highly regioselective, allowing for controlled, stepwise functionalization[1].
-
Electronic Tuning: The 2,4-dimethoxyphenyl group is highly electron-donating. Once installed, it donates electron density into the pyrimidine ring, significantly reducing the electrophilicity of the remaining 6-chloro position. This prevents unwanted over-substitution during the first step[5].
-
Structural Biology Integration: In the final drug molecule (HG-9-91-01), the 2,4-dimethoxyphenyl moiety occupies a specific hydrophobic pocket adjacent to the ATP-binding site, while the pyrimidine core forms critical hydrogen bonds with the kinase hinge region[6][7].
Synthesis Workflow & Experimental Protocols
The synthesis of HG-9-91-01 relies on a robust, self-validating three-step protocol starting from 4,6-dichloropyrimidine[1].
Chemical synthesis workflow of HG-9-91-01 from 4,6-dichloropyrimidine.
Protocol 1: Synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Causality of Reagents: The reaction is conducted in 2-propanol, a polar protic solvent that stabilizes the transition state of the SNAr reaction. N,N-diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the weakly basic 2,4-dimethoxyaniline.
Step-by-Step Methodology:
-
Dissolve 4,6-dichloropyrimidine (1.2 g, 8.11 mmol) in 34 mL of 2-propanol[1].
-
Add 2,4-dimethoxyaniline (1.03 g, 6.75 mmol) and DIPEA (2.82 mL, 16.22 mmol)[1].
-
Stir the reaction mixture at 50 °C for 24 hours[1].
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and filter through a celite pad[1].
-
Self-Validation Check: Purify via silica gel chromatography (1:9 to 3:7 EtOAc/Hexane). Confirm product identity and ensure >95% purity via LC-MS and 1H NMR (600 MHz)[1].
Protocol 2: Synthesis of the Bis-anilinopyrimidine Precursor
Causality of Reagents: Because the first amine substitution deactivates the pyrimidine ring, the second SNAr requires harsher conditions. Trifluoroacetic acid (TFA) is used to protonate the pyrimidine nitrogens, increasing the ring's electrophilicity, while a higher-boiling solvent (2-butanol) allows for elevated reaction temperatures.
Step-by-Step Methodology:
-
To a solution of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine (1.0 g, 3.77 mmol) in 9 mL of 2-butanol, add 1 mL of TFA[3].
-
Add 4-(4-methylpiperazin-1-yl)aniline (approx. 1.2 eq). Note: The piperazine group is chosen to enhance aqueous solubility and project into the solvent-exposed region of the kinase[7][8].
-
Heat the mixture to 100 °C until complete consumption of the starting material is observed via LC-MS.
-
Self-Validation Check: Purify via reverse-phase prep-HPLC (SunFire C18, 0.035% TFA in Water/MeOH gradient) to ensure >95% purity[1].
Protocol 3: Urea Formation (HG-9-91-01)
The secondary amine bearing the 2,4-dimethoxyphenyl group is reacted with 2,6-dimethylphenyl isocyanate in dichloromethane (DCM) with DIPEA to form the final urea linkage[5]. This urea motif is essential for binding the specific hinge conformations of SIKs.
Biological Application & Target Engagement
The integration of the 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine scaffold yields HG-9-91-01, a highly potent, ATP-competitive pan-SIK inhibitor[9].
Table 1: Quantitative Target Engagement of HG-9-91-01
| Target Kinase | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| SIK1 | 0.92 | Cell-free in vitro kinase assay | [8][9] |
| SIK2 | 6.60 | Cell-free in vitro kinase assay | [8][9] |
| SIK3 | 9.60 | Cell-free in vitro kinase assay |[8][9] |
Mechanistic Pathway: The SIK/CRTC3/IL-10 Axis
The clinical relevance of this chemical scaffold lies in its ability to precisely modulate the SIK/CRTC3 signaling pathway.
Causality of Action: In resting or TLR4-stimulated macrophages, active SIKs phosphorylate the CREB-regulated transcriptional coactivator 3 (CRTC3) at multiple serine residues (e.g., Ser62, Ser162, Ser329, Ser370)[10]. This phosphorylation creates binding sites for 14-3-3 proteins, sequestering CRTC3 in the cytoplasm. When HG-9-91-01 binds the SIK ATP pocket, kinase activity is halted. CRTC3 is rapidly dephosphorylated by resident phosphatases, dissociates from 14-3-3, and translocates to the nucleus. There, it co-activates CREB, driving the robust transcription of IL-10 and reprogramming the macrophage to a regulatory state[2][10].
SIK/CRTC3 signaling pathway and the mechanism of action for HG-9-91-01.
References
- WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents Source: Google Patents URL
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations Source: ACS Omega URL
- HG-9-91-01 - Chemical Probes Portal Source: Chemical Probes Portal URL
- Heterocyclic Compounds in Medicinal Chemistry Source: MDPI Pharmaceuticals URL
Sources
- 1. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 2. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 4. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Dasatinib–SIK2 Binding Elucidated by Homology Modeling, Molecular Docking, and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
- 9. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 10. pnas.org [pnas.org]
Properties of 4-amino-6-chloropyrimidine building blocks
An In-depth Technical Guide to the Properties and Applications of 4-Amino-6-chloropyrimidine
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal and agricultural chemistry, the strategic selection of foundational building blocks is paramount to the successful synthesis of novel, high-efficacy molecules. Among the heterocyclic intermediates, 4-Amino-6-chloropyrimidine (CAS No. 5305-59-9) has emerged as a particularly valuable and versatile scaffold.[1] Its structure, featuring a pyrimidine core with a nucleophilic amino group and a reactive chloro substituent, provides a robust platform for generating diverse molecular libraries.[2] The electron-withdrawing nature of the pyrimidine ring nitrogens and the chlorine atom makes the 6-position highly susceptible to nucleophilic substitution, while the 4-amino group often serves as a critical hydrogen-bonding moiety for biological target engagement.[1][2]
This guide offers a comprehensive technical overview of 4-amino-6-chloropyrimidine, designed for researchers, scientists, and drug development professionals. It consolidates essential physicochemical data, explores the compound's reactivity through detailed protocols, and highlights its proven applications, particularly in the synthesis of kinase inhibitors and antiviral agents.[2][3]
Core Physicochemical Properties
4-Amino-6-chloropyrimidine is typically a white to off-white crystalline solid, soluble in polar solvents.[1] Its fundamental properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | References |
| CAS Number | 5305-59-9 | [4] |
| Molecular Formula | C₄H₄ClN₃ | [1][5] |
| Molecular Weight | 129.55 g/mol | [4][5] |
| Appearance | White to Orange/Green powder or crystal | [1] |
| Melting Point | 214-220 °C | [4][6] |
| Boiling Point | 289.0 ± 20.0 °C at 760 mmHg (Predicted) | [6] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Reactivity and Synthetic Versatility
The utility of 4-amino-6-chloropyrimidine stems from its predictable and versatile reactivity. The chlorine atom at the C6 position is the primary reactive site, readily undergoing displacement via nucleophilic aromatic substitution (SNAr) and participating in various cross-coupling reactions. The amino group at C4 is crucial for directing biological activity.[2]
Nucleophilic Aromatic Substitution (SNAr)
The most common transformation involving this building block is the SNAr reaction. The electron-deficient nature of the pyrimidine ring activates the C6 position for nucleophilic attack, allowing for the facile introduction of a wide range of substituents. The general order of reactivity for chloropyrimidines is C4/C6 > C2 >> C5.[7] This reaction is fundamental to building molecular complexity from the pyrimidine core.
Caption: General workflow for SNAr reactions.
Field-Proven Protocol: Amination via SNAr
This protocol describes a typical procedure for the reaction of 4-amino-6-chloropyrimidine with an amine, a common step in the synthesis of biologically active molecules.[3]
Rationale: n-Butanol (nBuOH) is used as a high-boiling polar solvent to facilitate the reaction at elevated temperatures. Triethylamine (Et₃N) acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.
Methodology:
-
Vessel Preparation: To a solution of the desired amine (1.25 mmol) in n-butanol (8 mL), add 4-amino-6-chloropyrimidine (or a related chloropyrimidine, 1.25 mmol).
-
Base Addition: Add triethylamine (Et₃N) (0.17 mL, 1.25 mmol) to the reaction mixture.
-
Reaction Conditions: Reflux the reaction mixture for approximately 8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the mixture to room temperature and dilute with additional n-BuOH (12 mL).
-
Wash the organic layer with 1 M HCl (or 10% aqueous citric acid if other basic amines are present) (3 x 5 mL).
-
Wash with a saturated aqueous NaCl solution (3 x 5 mL) and then with water (3 x 3 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel flash chromatography to afford the desired product.[3]
Palladium-Catalyzed Cross-Coupling Reactions
To create carbon-carbon bonds and introduce aryl or heteroaryl moieties, 4-amino-6-chloropyrimidine is an excellent substrate for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction significantly expands the structural diversity achievable from this building block, which is critical in structure-activity relationship (SAR) studies.[2]
Caption: General workflow for Suzuki-Miyaura coupling.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol outlines a standard procedure for the Suzuki coupling of an arylboronic acid with a related building block, 4-Amino-2-(benzylthio)-6-chloropyrimidine, which is directly applicable to 4-amino-6-chloropyrimidine.[2]
Rationale: A palladium catalyst, Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base, such as potassium carbonate, is required for the transmetalation step. A mixed solvent system of 1,4-dioxane and water is often optimal for dissolving both the organic and inorganic reagents.
Methodology:
-
Inert Atmosphere: To a Schlenk flask, add 4-amino-6-chloropyrimidine (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), to the reaction mixture under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.[2]
Applications in Drug Discovery
The 4-aminopyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, earning it the status of a "privileged scaffold".[2]
-
Kinase Inhibitors: The amino group at the C4 position and the adjacent ring nitrogen are crucial for forming key hydrogen bond interactions with the "hinge region" of the ATP-binding site of many protein kinases. The C6 position, made reactive by the chlorine atom, provides a vector for introducing substituents that can explore the solvent-front region of the ATP pocket, enhancing potency and selectivity.[2]
-
Antiviral Agents: This building block is used in the synthesis of pyrimidine conjugates that have been evaluated for antiviral activity against viruses such as the herpes simplex virus (HSV-1).[3]
-
Sulfa Drugs: It serves as a key intermediate in the synthesis of long-acting sulfonamides, such as sulfanilamide-6-methoxy pyrimidine.[8]
Caption: Drug discovery workflow using the building block.
Safety, Handling, and Storage
Proper handling of 4-amino-6-chloropyrimidine is essential in a laboratory setting. It is classified as an irritant and is harmful if swallowed.[4]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation.[4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help.[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. A recommended storage temperature is below 15°C in a dark place.[9][10]
Conclusion
4-Amino-6-chloropyrimidine is a high-value building block whose utility is firmly established in synthetic and medicinal chemistry. Its dual functionality—a reactive chlorine atom for diversification and a strategically positioned amino group for target interaction—makes it an ideal starting point for the development of a wide array of functional molecules. The robust and well-understood reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, provides chemists with reliable pathways to generate novel compounds. As the demand for new therapeutics continues to grow, the importance of versatile and efficient building blocks like 4-amino-6-chloropyrimidine in accelerating the drug discovery process cannot be overstated.
References
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][8]benzoxazine and Evaluation of Their Antiviral Activity. MDPI. [Link]
-
An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Oregon State University. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]
-
2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Xiamen AmoyChem Co., Ltd. [Link]
-
4-Amino-6-chloropyrimidine | CAS#:5305-59-9. Chemsrc. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]
Sources
- 1. CAS 5305-59-9: 4-Amino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5305-59-9 Cas No. | 4-Amino-6-chloropyrimidine | Apollo [store.apolloscientific.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Amino-6-chloropyrimidine | CAS#:5305-59-9 | Chemsrc [chemsrc.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 9. echemi.com [echemi.com]
- 10. 4-Amino-6-chloropyrimidine | 5305-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Chloropyrimidines
Introduction: The Strategic Importance of Nucleophilic Aromatic Substitution on Chloropyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous FDA-approved drugs. Its prevalence stems from its ability to engage in crucial biological interactions, often mimicking the structure of nucleobases in DNA and RNA. The functionalization of the pyrimidine ring is therefore a critical endeavor for researchers and scientists. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on chloropyrimidines stands out as a powerful and versatile method for introducing molecular diversity.[1][2]
Chloropyrimidines are highly valuable precursors due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of one or more chlorine atoms.[3] This inherent reactivity allows for the displacement of chloride ions by a wide range of nucleophiles under relatively mild conditions, providing a direct route to a vast array of substituted pyrimidines.[1][4] This guide provides an in-depth exploration of the conditions for SNAr on chloropyrimidines, offering detailed protocols and insights to empower researchers in their synthetic campaigns.
I. Mechanistic Principles: Understanding the "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The SNAr reaction on chloropyrimidines proceeds through a stepwise addition-elimination mechanism.[5][6][7]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring bearing a chlorine atom. This disrupts the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[8][9] The stability of this intermediate is a key factor influencing the reaction rate.[10]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized throughout the pyrimidine ring, with significant resonance stabilization provided by the ring nitrogen atoms, which can accommodate the negative charge.[10] The presence of additional electron-withdrawing groups (EWGs) ortho or para to the site of substitution further stabilizes this intermediate, thereby accelerating the reaction.[6][8]
-
Elimination of the Leaving Group: In the final step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.
The overall workflow can be visualized as follows:
Caption: General mechanism of nucleophilic aromatic substitution on chloropyrimidines.
II. Regioselectivity in Polychlorinated Pyrimidines: A Matter of Position
When multiple chlorine atoms are present on the pyrimidine ring, the site of the first substitution is dictated by the relative reactivity of each position. The general order of reactivity for nucleophilic attack on halopyrimidines is C4(6) > C2 » C5.[3]
-
Positions C4 and C6: These positions are generally the most electrophilic and sterically accessible, making them the preferred sites for nucleophilic attack.[3][11] The ring nitrogens effectively stabilize the negative charge in the Meisenheimer intermediate formed upon attack at these positions.[10]
-
Position C2: While still activated, the C2 position is generally less reactive than C4 and C6.[3][12] Selective substitution at C2 can be challenging and often requires specific conditions or the presence of directing groups.[11][12]
-
Position C5: The C5 position is significantly less reactive towards SNAr due to poor stabilization of the anionic intermediate. Substitution at this position is rare under typical SNAr conditions.
The presence of other substituents on the pyrimidine ring can significantly influence this regioselectivity. Electron-donating groups can decrease the reactivity of adjacent positions, while electron-withdrawing groups can enhance it.[12] For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[12]
III. Experimental Protocols: A Practical Guide
The success of an SNAr reaction on a chloropyrimidine is highly dependent on the careful selection of reaction conditions. Key parameters to consider include the nucleophile, solvent, base, and temperature.
A. General Protocol for Amination of Chloropyrimidines
The introduction of amino groups is one of the most common and important applications of SNAr on chloropyrimidines.[2][4]
Materials:
-
Chloropyrimidine (1.0 eq.)
-
Amine (primary or secondary) (1.1 - 1.5 eq.)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Potassium Fluoride (KF)) (1.5 - 3.0 eq.)[4][11]
-
Solvent (e.g., Ethanol, Isopropanol, Acetonitrile, THF, DMF, Water)[1][4][11]
Procedure:
-
To a solution of the chloropyrimidine in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).[1][13] Microwave irradiation can also be employed to accelerate the reaction.[11]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate.[11]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired aminopyrimidine.[11]
Caption: A typical workflow for the amination of chloropyrimidines.
B. Conditions for Selective Substitution on Dichloropyrimidines
Achieving regioselectivity in the substitution of dichloropyrimidines is a common synthetic challenge.
Selective Substitution at the C4 Position of 2,4-Dichloropyrimidines:
The C4 position is generally more reactive, and monosubstitution at this position can often be achieved by controlling the stoichiometry of the nucleophile.[3][11]
| Nucleophile | Base | Solvent | Temperature | Reference |
| Primary/Secondary Amines | TEA or DIPEA | Ethanol, Isopropanol, Acetonitrile | Reflux | [11] |
| Anilines | K₂CO₃ or Cs₂CO₃ | DMF, Dioxane | 80-120 °C | |
| Alcohols (as alkoxides) | NaH or K₂CO₃ | THF, DMF | Room Temp to 60 °C | [1] |
| Thiols | K₂CO₃ or Cs₂CO₃ | DMF, Acetonitrile | Room Temp to 80 °C |
Selective Substitution at the C2 Position of 2,4-Dichloropyrimidines:
Selective substitution at the C2 position is more challenging but can be achieved under specific conditions. One strategy involves the use of tertiary amines, which initially attack the C2 position, followed by an in situ N-dealkylation to yield the secondary amine-substituted product.[11] Another approach is the use of palladium catalysis, which can favor the formation of the C2-isomer.[3]
| Method | Nucleophile | Conditions | Reference |
| Tertiary Amine Strategy | Tertiary Amines | 1,2-dichloroethane, 80-120 °C | [11] |
| Palladium Catalysis | Secondary Amines | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), LiHMDS, THF | [3] |
| Copper Catalysis | Amines | Cu(OAc)₂·H₂O, PTABS, K₃PO₄, Water | [14] |
IV. Troubleshooting and Optimization
Even with established protocols, challenges can arise. Here are some common issues and potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Insufficiently reactive nucleophile or substrate- Inappropriate solvent or base- Low reaction temperature | - Increase reaction temperature or use microwave heating- Screen different solvents and bases- Consider using a catalyst (e.g., Pd or Cu for aminations) |
| Formation of di-substituted product in monosubstitution attempt | - Excess nucleophile- High reaction temperature or long reaction time | - Use a stoichiometric amount or slight excess of the nucleophile (1.0-1.2 eq.)- Lower the reaction temperature and monitor carefully to stop the reaction after monosubstitution |
| Poor regioselectivity | - Competing reactivity of different chloro-positions | - Modify substituents on the pyrimidine ring to direct substitution- Employ catalytic methods known to favor a specific isomer- Carefully screen solvents and bases, as they can influence regioselectivity |
| Side reactions (e.g., solvolysis) | - Use of protic solvents (e.g., alcohols) with strong bases, leading to alkoxide formation | - Use an aprotic solvent (e.g., THF, Dioxane, DMF)- Use a non-nucleophilic base (e.g., DIPEA) |
V. Conclusion: A Versatile Tool for Drug Discovery
Nucleophilic aromatic substitution on chloropyrimidines is an indispensable tool in the arsenal of medicinal chemists and drug development professionals. Its reliability, predictability, and broad scope make it a go-to method for the synthesis of diverse pyrimidine libraries. By understanding the underlying mechanistic principles and carefully selecting and optimizing reaction conditions, researchers can effectively leverage this powerful transformation to accelerate the discovery of new therapeutic agents.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. Available at: [Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
Activating and Deactivating Groups. Chemistry Steps. Available at: [Link]
-
AR4. Activation and Deactivation. Chemistry LibreTexts. Available at: [Link]
-
Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available at: [Link]
-
Activating And Deactivating Groups. curriculum-press.co.uk. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
7.4: Activation and Deactivation. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Novel Salt-Inducible Kinase (SIK) Inhibitors Utilizing Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, are critical regulators of metabolic and inflammatory signaling pathways. Their role in modulating the activity of transcription factors such as CRTCs (CREB-regulated transcription coactivators) has positioned them as high-value therapeutic targets for a range of diseases, including metabolic disorders, autoimmune diseases, and cancer. This application note provides a detailed guide to the strategic preparation of potent and selective SIK inhibitors, focusing on the versatile use of pyrimidine-based intermediates. We will explore the chemical rationale, provide step-by-step synthetic protocols for a benchmark inhibitor, and detail methods for biochemical and cellular characterization.
Introduction: The Therapeutic Promise of SIK Inhibition
The SIK family of kinases acts as a crucial cellular switch, integrating signals from various pathways to control gene expression. A key mechanism involves the phosphorylation and subsequent cytoplasmic sequestration of CRTCs, which are essential coactivators for the transcription factor CREB (cAMP response element-binding protein). CREB-mediated transcription is vital for processes ranging from gluconeogenesis in the liver to cytokine production in immune cells.
In disease states, aberrant SIK activity can lead to the suppression of beneficial CREB target genes. For instance, in immunology, SIKs restrain the production of the anti-inflammatory cytokine IL-10 by immune cells like macrophages. Inhibition of SIKs unleashes CRTCs, allowing them to enter the nucleus, co-activate CREB, and drive the expression of IL-10, thereby dampening inflammation. This mechanism forms the basis for developing SIK inhibitors as a novel class of immunomodulatory agents.
Caption: Fig 1. SIK inhibition promotes nuclear translocation of CRTC, activating CREB-mediated transcription.
The Pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a cornerstone in kinase inhibitor design. Its hydrogen bonding capabilities, particularly the ability to form crucial interactions with the hinge region of the kinase ATP-binding pocket, mimic the adenine base of ATP itself. This bioisosteric relationship provides a strong foundation for achieving high-affinity binding.
The synthesis of SIK inhibitors like YKL-05-099 and HG-9-91-01 leverages a convergent strategy centered around a substituted pyrimidine core. The general approach involves the sequential functionalization of a di-chlorinated pyrimidine intermediate, allowing for the introduction of diverse functionalities at key positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Fig 2. General synthetic workflow for pyrimidine-based SIK inhibitors.
Protocol: Synthesis of a YKL-05-099 Analog
This protocol details the synthesis of a representative SIK inhibitor based on publicly available methodologies for compounds like YKL-05-099. The synthesis involves a two-step nucleophilic aromatic substitution (SNAr) sequence.
Materials & Reagents:
-
2,4-dichloro-5-methoxypyrimidine
-
3-fluoro-4-methoxyaniline
-
(R)-1-(4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
-
Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step 1: Synthesis of Intermediate 1 - Selective C4 Amination
Rationale: The C4 position of 2,4-dichloropyrimidine is more electrophilic and thus more reactive towards nucleophilic substitution than the C2 position. This inherent reactivity allows for a selective, controlled introduction of the first amine. The reaction is typically performed in an alcohol solvent with a non-nucleophilic base like DIPEA to scavenge the HCl byproduct.
Procedure:
-
To a solution of 2,4-dichloro-5-methoxypyrimidine (1.0 eq) in n-BuOH (0.2 M), add 3-fluoro-4-methoxyaniline (1.1 eq).
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the C4-aminated intermediate, N-(4-chloro-5-methoxypyrimidin-2-yl)-3-fluoro-4-methoxyaniline .
Step 2: Synthesis of Final Product - C2 Amination
Rationale: The second SNAr reaction at the C2 position requires more forcing conditions (higher temperature) due to the deactivating effect of the electron-donating amino group installed at C4. A high-boiling point polar aprotic solvent like DMSO is often suitable.
Procedure:
-
To a solution of the intermediate from Step 1 (1.0 eq) in DMSO (0.3 M), add (R)-1-(4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine (1.2 eq).
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor progress by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final SIK inhibitor.
Biochemical and Cellular Characterization
Trustworthiness through Validation: A synthesized compound's identity and activity must be rigorously validated.
Structural Verification
-
LC-MS: Confirm the mass of the final product.
-
¹H and ¹³C NMR: Confirm the chemical structure and assess purity.
In Vitro Kinase Inhibition Assay (Biochemical)
Rationale: To determine the direct inhibitory effect on the target kinase, a biochemical assay measuring ATP consumption or peptide phosphorylation is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common, robust platform.
Protocol Outline:
-
A terbium-labeled anti-His antibody is used to detect a His-tagged SIK2 kinase.
-
A fluorescently-labeled, proprietary broad-spectrum kinase tracer (Alexa Fluor™ 647) is used, which binds to the ATP pocket of the kinase.
-
In the absence of an inhibitor, the tracer binds the kinase, bringing the terbium and Alexa Fluor™ dyes into close proximity and resulting in a high FRET (Förster Resonance Energy Transfer) signal.
-
The test compound (inhibitor) is serially diluted and added. It competes with the tracer for binding to the SIK2 ATP pocket.
-
Inhibition is measured as a decrease in the FRET signal. The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC₅₀ value.
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |
| YKL-05-099 | 19 | 4.3 | 21 |
| HG-9-91-01 | 100 | 29 | 120 |
| Table 1: Representative IC₅₀ values for pyrimidine-based SIK inhibitors. Data is illustrative and sourced from public literature. |
Cellular Target Engagement Assay
Rationale: It is crucial to confirm that the inhibitor engages SIKs within a cellular context and elicits the expected downstream biological response. This is commonly measured by quantifying the induction of a CREB-responsive gene, such as IL-10.
Protocol Outline:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Stimulation: Differentiate THP-1 cells into macrophages using PMA. Stimulate the cells with a TLR agonist like LPS (lipopolysaccharide) to induce an inflammatory state.
-
Inhibitor Treatment: Treat the stimulated cells with a dose-response curve of the synthesized SIK inhibitor for 18-24 hours.
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the cells.
-
Synthesize cDNA via reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for IL10 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Data Analysis: Calculate the fold-change in IL10 mRNA expression relative to vehicle-treated cells. Plot the fold-change against inhibitor concentration to determine the EC₅₀.
Conclusion and Future Directions
The pyrimidine core provides a robust and versatile starting point for the development of potent and selective SIK inhibitors. The synthetic route, centered on sequential SNAr reactions, is modular and amenable to library synthesis for structure-activity relationship (SAR) studies. By carefully selecting the amines introduced at the C2 and C4 positions, researchers can fine-tune the inhibitor's properties to achieve desired potency, isoform selectivity (SIK1 vs. SIK2/3), and ADME characteristics. The rigorous combination of chemical synthesis, biochemical assays, and cellular target engagement studies described here provides a self-validating workflow for advancing novel SIK inhibitors in drug discovery programs.
References
- Clark, K., et al. (2012). Use of the salt-inducible kinase inhibitor HG-9-91-01 to uncover a role for SIKs in the regulation of B cell function. Biochemical Journal, 445(1), 67-78. [https://portlandpress.com/biochemj/article/445/1/67/59937/Use-of-the-salt-inducible-kinase-inhibitor-HG-9]
- Sundberg, T. B., et al. (2019). Development of a potent and selective salt-inducible kinase inhibitor that stimulates IL-10 production in vivo. ACS Medicinal Chemistry Letters, 10(4), 506-511. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00599]
- Patel, K., et al. (2017). Discovery of a potent and selective SIK inhibitor YKL-05-099 for the treatment of autoimmune and inflammatory diseases. ACS Medicinal Chemistry Letters, 8(12), 1289-1294. [https://pubs.acs.org/doi/10.1021/acsmedchemlett.7b00389]
- Clark, K., et al. (2012). Novel cross-talk between the salt-inducible kinase (SIK) and Toll-like receptor signaling pathways in macrophages. Journal of Biological Chemistry, 287(47), 39987-40001. [https://www.jbc.org/article/S0021-9258(20)61081-0/fulltext]
- Wein, M. N., et al. (2015). Salt-inducible kinase 3 is a novel mitotic regulator and a potential therapeutic target in uterine cancer. Molecular Cancer Research, 13(5), 853-863. [https://aacrjournals.org/mcr/article/13/5/853/65759/Salt-Inducible-Kinase-3-Is-a-Novel-Mitotic]
Application Note: High-Efficiency Green SNAr Optimization Using 2-Propanol and DIPEA
The Green Chemistry Imperative in SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry and drug development, frequently utilized to couple amines or alkoxides to electron-deficient aryl halides. Historically, the optimization of these reactions has relied heavily on dipolar aprotic solvents—such as DMF, NMP, and DMSO—to maximize the nucleophilicity of the incoming reagent by leaving it unsolvated[1]. However, these solvents present severe challenges: they are notoriously difficult to remove during workup, often require energy-intensive distillation, and pose significant reproductive toxicity risks[1].
The pharmaceutical industry's shift towards sustainable manufacturing necessitates the adoption of greener alternatives. 2-Propanol (IPA), when combined with the sterically hindered base N,N-Diisopropylethylamine (DIPEA), offers a highly efficient, scalable, and environmentally benign paradigm for SNAr reactions[2]. Design of Experiments (DoE) and Principal Component Analysis (PCA) have consistently validated the efficacy of replacing toxic solvents with greener alternatives like IPA in SNAr workflows, maintaining or exceeding historical yields while drastically reducing the Process Mass Intensity (PMI)[3].
Mechanistic Causality: Solvation and Base Dynamics
To optimize an SNAr reaction, one must understand the causality behind the reagent choices rather than relying on empirical trial and error.
The Role of 2-Propanol (Protic Solvation): While dipolar aprotics accelerate SNAr by leaving the nucleophile "naked" and highly reactive, 2-propanol operates via a different mechanistic advantage. As a polar protic solvent, IPA engages in hydrogen bonding with the departing halide (e.g., fluoride or chloride). This specific solvation stabilizes the transition state during the formation and subsequent collapse of the anionic Meisenheimer complex[2]. Furthermore, IPA's complete miscibility with water allows for a highly efficient isolation strategy: the direct precipitation of the hydrophobic product upon the addition of an aqueous anti-solvent[2].
The Role of DIPEA (Steric Shielding): In SNAr aminations, the generation of hydrohalic acid (HX) rapidly protonates the nucleophilic amine, neutralizing its reactivity and stalling the reaction. While inorganic bases (like K2CO3) can scavenge acid, they suffer from poor solubility in alcohols and can promote undesired hydrolysis of the aryl halide[4]. Less hindered organic bases (like Triethylamine) can act as competing nucleophiles, forming stable quaternary ammonium impurities. DIPEA is the ideal organic base; its bulky isopropyl groups provide significant steric hindrance, preventing it from attacking the electrophile, while its high basicity efficiently scavenges HX to keep the primary nucleophile active[4].
Mechanistic pathway of SNAr in 2-propanol highlighting DIPEA's role in acid scavenging.
Empirical Optimization Data
The following tables summarize the quantitative optimization of a standard SNAr amination (e.g., displacement of a 2-chloropyrimidine derivative with a primary amine) to highlight the superiority of the IPA/DIPEA system.
Table 1: Solvent Screening for SNAr Amination (Conditions: 1.0 eq Aryl Halide, 1.2 eq Amine, 1.5 eq DIPEA, 80°C, 4h)
| Solvent | Temperature (°C) | Yield (%) | E-Factor | Purity (HPLC %) | Causality / Notes |
| DMF | 80 | 92 | >50 | 90 | High yield, but difficult aqueous workup; reprotoxic[1]. |
| Ethanol | Reflux (78) | 75 | 15 | 88 | Competing ethoxy ether formation reduces purity. |
| 2-Propanol | Reflux (82) | 95 | <10 | 98 | Clean profile; product crystallizes directly upon cooling[2]. |
Table 2: Base Optimization in 2-Propanol (Conditions: 1.0 eq Aryl Halide, 1.2 eq Amine, Reflux, 4h)
| Base | Equivalents | Yield (%) | Primary Impurity | Causality / Notes |
| K2CO3 | 2.0 | 65 | 12% (Hydrolysis) | Poor solubility in IPA; trace water causes hydrolysis[4]. |
| TEA | 1.5 | 82 | 8% (Quat. Adduct) | Insufficient steric bulk leads to competing nucleophilic attack. |
| DIPEA | 1.5 | 95 | <1% (Clean) | Bulky isopropyl groups prevent side reactions; excellent scavenger[4]. |
Logical Workflow for SNAr Optimization
Logical workflow for optimizing SNAr reactions utilizing green solvents and hindered bases.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Key checkpoints are embedded within the methodology to ensure the reaction is proceeding via the intended mechanistic pathway without the need for post-mortem failure analysis.
Objective: To couple an electron-deficient aryl halide with an amine nucleophile using DIPEA in 2-propanol.
Step-by-Step Methodology:
-
Electrophile Solvation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (10.0 mmol, 1.0 eq.). Add anhydrous 2-propanol (20 mL, to achieve a 0.5 M concentration).
-
Self-Validation Checkpoint 1 (Solubility): Stir at 400 rpm at room temperature. The mixture must be a homogenous solution or a very fine, easily stirrable suspension. If large clumps remain, gently warm to 40°C before proceeding.
-
-
Base Charging: Add DIPEA (15.0 mmol, 1.5 eq.) in one rapid portion.
-
Causality: Adding the base before the nucleophile ensures that any trace acidic impurities in the solvent or starting material are neutralized, preventing premature protonation of the amine[4].
-
-
Controlled Nucleophile Addition: Slowly add the amine nucleophile (11.0 mmol, 1.1 eq.) dropwise over 5 to 10 minutes.
-
Causality: Controlled addition prevents rapid exothermic spikes and minimizes dialkylation or bis-substitution if the electrophile possesses multiple reactive sites[4].
-
-
Thermal Activation: Heat the reaction mixture to 82°C (reflux) using an oil bath or aluminum heating block. Maintain vigorous stirring at 600 rpm.
-
Kinetic Monitoring: After 2 hours, withdraw a 50 µL aliquot. Dilute with 1 mL of acetonitrile and analyze via LC-MS (or TLC using 3:1 Hexanes/EtOAc).
-
Self-Validation Checkpoint 2 (pH & Conversion): Check the pH of the aliquot using wetted indicator paper; it must remain >8. If the pH has dropped, the nucleophile is protonated—add supplementary DIPEA (0.2 eq). If LC-MS shows < 95% conversion, continue heating and re-check every 2 hours.
-
-
Anti-Solvent Crystallization: Once conversion is >98%, remove the heat source and allow the flask to cool to room temperature. Slowly add deionized water (40 mL) dropwise over 15 minutes while stirring vigorously.
-
Causality: 2-Propanol is completely miscible with water. The addition of water drastically decreases the solubility of the highly organic SNAr product, inducing crystallization. Conversely, the highly polar DIPEA·HCl salt and any trace unreacted amine remain safely dissolved in the aqueous-alcoholic mother liquor[2].
-
-
Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with cold 1:2 2-propanol/water (2 x 10 mL) to remove residual salts.
-
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours to afford the analytically pure product.
References
Sources
Advanced Solid-Phase Synthesis Applications of Chloropyrimidine Scaffolds: A Comprehensive Guide for Drug Discovery and Bioconjugation
Chloropyrimidines are privileged electrophilic scaffolds in modern synthetic chemistry. Their unique electronic properties allow for highly regioselective functionalization, making them ideal starting materials for both small-molecule drug discovery and advanced biomacromolecular engineering.
Transitioning chloropyrimidine chemistry from solution-phase to Solid-Phase Synthesis (SPS) offers profound advantages: it enables the use of massive reagent excesses to drive sluggish reactions to absolute completion, eliminates the need for intermediate chromatographic purification, and facilitates the rapid generation of combinatorial libraries.
This guide explores two distinct, cutting-edge applications of chloropyrimidine scaffolds on solid support: the generation of biaryl pyrimidine libraries via sequential SNAr/Suzuki couplings, and the iterative assembly of nanoscale multiprotein "megamolecules."
Small-Molecule Combinatorial Libraries: SNAr and Suzuki Cross-Coupling
The synthesis of highly substituted pyrimidines relies on the differential reactivity of the carbon centers on the pyrimidine ring. In 2,4-dichloropyrimidine, the C-4 position is significantly more electrophilic than the C-2 position. This allows for a highly regioselective Nucleophilic Aromatic Substitution (SNAr) with a resin-bound amine at C-4, leaving the C-2 chloride intact for downstream diversification.
Historically, the remaining C-2 aryl chloride was considered too unreactive for solid-phase Suzuki cross-coupling due to the strong C–Cl bond and the steric bulk of the polymer matrix. However, pioneering work demonstrated that specific catalytic systems can overcome this activation barrier [1].
Mechanistic Rationale for Suzuki Optimization
Standard Suzuki conditions (e.g.,
To solve this, a
Table 1: Optimization of Solid-Phase Suzuki Cross-Coupling Conditions
| Catalyst System | Ligand | Base | Solvent | Conversion | Mechanistic Rationale |
| None | DME | < 5% | Poor oxidative addition to C–Cl; aqueous base causes poor resin swelling. | ||
| KF | THF | ~40% | Bulky ligand improves addition, but Pd(II) requires in situ reduction, slowing the catalytic cycle. | ||
| KF (spray-dried) | THF | > 90% | Pd(0) source with electron-rich ligand rapidly inserts into C–Cl; anhydrous KF efficiently activates boronic acid. |
Data adapted from the foundational optimization of solid-supported chloropyrimidine cross-couplings [1].
Protocol 1: Synthesis of Biaryl Pyrimidines via Solid-Phase Suzuki Coupling
Self-Validation Note: This protocol incorporates in-process micro-cleavage to ensure catalytic turnover before proceeding to final bulk cleavage.
Step 1: Regioselective SNAr Loading
-
Swell amine-functionalized resin (e.g., Rink Amide, 0.11 mmol scale) in N-Methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Add 2,4-dichloropyrimidine (5.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 10.0 equiv) in NMP.
-
Heat the suspension at 80 °C for 12 hours.
-
Wash the resin extensively with NMP, Dichloromethane (DCM), and Methanol (MeOH).
-
QC Check: Perform a Ninhydrin (Kaiser) test. A negative (yellow) result validates the complete consumption of primary amines.
Step 2: Solid-Phase Suzuki Cross-Coupling
-
Under a strict nitrogen atmosphere, suspend the resin in anhydrous THF.
-
Add the arylboronic acid (4.0 equiv),
(10 mol %), (20 mol %), and spray-dried KF (8.0 equiv). -
Agitate the reaction mixture at 50 °C for 18–22 hours.
-
Wash the resin with THF, followed by a solution of sodium diethyldithiocarbamate (0.05 M in DMF) to scavenge residual palladium, and finally DCM.
-
QC Check: Cleave a 2 mg micro-aliquot of resin using 95% Trifluoroacetic acid (TFA). Analyze via LC-MS to validate the disappearance of the C-2 chloride isotope pattern and the appearance of the biaryl mass.
Step 3: Cleavage and Isolation
-
Treat the bulk resin with 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5%
for 2 hours at room temperature. -
Filter the resin and evaporate the cleavage cocktail under a stream of nitrogen to yield the crude biaryl pyrimidine library.
Solid-phase workflow for regioselective SNAr and Suzuki coupling of chloropyrimidines.
Biomacromolecular Engineering: Assembly of "Megamolecules"
Beyond small molecules, chloropyrimidine scaffolds have been ingeniously repurposed as irreversible covalent inhibitors for the solid-phase assembly of multiprotein scaffolds, termed "megamolecules" [2].
Mechanistic Rationale for Orthogonal Bioconjugation
To build precise nanoscale protein architectures without protecting groups, orthogonal reactivity is required. This is achieved using fusion proteins containing an N-terminal Cutinase domain and a C-terminal SnapTag domain.
-
Cutinase selectively reacts with p-nitrophenyl phosphonate (pNPP) groups, forming an irreversible covalent ester bond at its Ser120 active site.
-
SnapTag selectively reacts with benzylguanine (BG) or chloro-pyrimidine (CP) groups, forming a covalent thioether bond at its active site cysteine.
By utilizing a heterobifunctional linker containing one CP group and one pNPP group (CP-PEG-pNPP), researchers can iteratively stack these fusion proteins on a solid support. The chloropyrimidine acts as a highly specific electrophile that is completely inert to the Cutinase domain, ensuring strict alternating assembly [2].
Protocol 2: Iterative Solid-Phase Assembly of Megamolecules
Self-Validation Note: Because proteins cannot be analyzed by standard small-molecule LC-MS, validation relies on specific enzymatic cleavage and SDS-PAGE mass shift analysis.
Step 1: Base Layer Immobilization
-
Prepare highly cross-linked agarose (4%) magnetic resin beads functionalized with Benzylguanine (BG).
-
Incubate the beads with the Cutinase-SnapTag fusion protein (engineered with a TEV protease cleavage site between the domains) in HEPES buffer (pH 7.4). The SnapTag domain covalently binds to the BG resin.
-
Wash the beads magnetically 3 times with buffer to remove unbound protein.
Step 2: Heterobifunctional Linker Addition
-
Add an excess of the CP-PEG-pNPP linker to the resin.
-
The pNPP moiety rapidly and irreversibly reacts with the Cutinase domain of the immobilized protein.
-
Wash the beads extensively. The resin now presents a highly reactive, terminal chloro-pyrimidine (CP) group.
Step 3: Iterative Assembly
-
Add the next equivalent of Cutinase-SnapTag fusion protein. The new SnapTag domain reacts exclusively with the terminal CP group.
-
Repeat Steps 2 and 3 iteratively to build linear, branched, or dendritic megamolecules up to 25 nm in size.
-
QC Check: After each cycle, cleave a small aliquot of the resin using TEV protease and run an SDS-PAGE gel. A distinct upward shift in molecular weight validates the successful addition of each protein layer.
Step 4: Traceless Cleavage
-
Treat the fully assembled resin with TEV protease.
-
The protease cleaves the specific recognition sequence on the first bound protein layer, releasing the highly pure megamolecule scaffold into the supernatant while leaving the initial SnapTag domain attached to the resin.
Iterative solid-phase assembly of megamolecules using orthogonal CP-pNPP linkers.
References
-
Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(3), 267-272.[Link]
-
Kimmel, B. R., Modica, J. A., Parker, K., Dravid, V., & Mrksich, M. (2020). Solid-Phase Synthesis of Megamolecules. Journal of the American Chemical Society, 142(10), 4534-4538.[Link]
-
Aparna, E. P., & Devaky, K. S. (2019). Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. ACS Combinatorial Science, 21(2), 35-68.[Link]
Troubleshooting & Optimization
Improving yield of 4,6-dichloropyrimidine substitution reactions
Welcome to the Technical Support Center for Pyrimidine Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of pyrimidine scaffolds.
4,6-Dichloropyrimidine and its derivatives (e.g., 4,6-dichloropyrimidin-5-amine) are foundational building blocks in medicinal chemistry[1]. However, their symmetric nature and high reactivity often lead to unpredictable yields, regioselectivity issues, and unwanted byproducts during Nucleophilic Aromatic Substitution (SNAr). This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you achieve high-yielding, selective substitutions.
Section 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing a significant percentage of 4-alkoxy-6-chloropyrimidine byproduct during my mono-amination reaction? Causality & Solution: This is a classic case of competitive solvolysis. If you are using an alcohol (like ethanol or methanol) as your solvent in the presence of an inorganic base (e.g., NaOH or K₂CO₃), the base deprotonates the alcohol to form an alkoxide ion[2]. Alkoxides are "harder" and often more reactive nucleophiles than your target amine, leading to rapid displacement of the chloride to form an alkoxy byproduct. Actionable Fix: Switch to a non-nucleophilic, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc), or Tetrahydrofuran (THF). This entirely eliminates the source of the competing alkoxide nucleophile.
Q2: How can I maximize the yield of the mono-aminated product without forming the di-substituted impurity? Causality & Solution: 4,6-Dichloropyrimidine possesses two highly electrophilic, equivalent carbon centers. While the introduction of the first amine (an electron-donating group) slightly deactivates the pyrimidine ring towards a second SNAr attack, excess nucleophile or elevated temperatures will overcome this energy barrier and force the second substitution[1]. Actionable Fix: Strict stoichiometric control is mandatory. Use exactly 1.0 to 1.05 equivalents of the amine. Run the reaction at the lowest viable temperature (start at room temperature and only heat to 60 °C if no conversion is observed). Monitor the reaction meticulously via LC-MS; quench the reaction the moment the starting material is consumed to prevent the di-aminated product from accumulating.
Q3: My secondary, sterically hindered amine is not reacting under standard K₂CO₃/DMF conditions. How can I drive this reaction? Causality & Solution: Steric bulk around the nucleophilic nitrogen prevents the proper trajectory required to form the Meisenheimer complex intermediate in the SNAr mechanism. Actionable Fix: You have two options. First, you can use a catalytic accelerator like DABCO (1,4-diazabicyclo[2.2.2]octane), which forms a highly reactive quaternary ammonium adduct with the pyrimidine that is more easily displaced by hindered amines[3]. Alternatively, transition to Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with a strong base like NaOtBu at 100 °C), which bypasses the traditional SNAr mechanism entirely[4].
Q4: How do I achieve complete di-substitution with two different amines (unsymmetrical 4,6-diaminopyrimidine)? Causality & Solution: As established, the first amination severely deactivates the remaining C-Cl bond by donating electron density into the pyrimidine π-system. A standard SNAr will stall or require extreme temperatures that degrade the molecule. Actionable Fix: Use a two-step, orthogonal approach. Perform the first amination under mild, catalyst-free conditions and isolate the mono-product. For the second amination, employ Buchwald-Hartwig amination conditions (Pd catalysis) to overcome the electronic deactivation of the ring[4].
Section 2: Standardized Experimental Protocols
Protocol A: Catalyst-Free Mono-Amination (Self-Validating System)
Objective: Selective synthesis of 4-amino-6-chloropyrimidine derivatives.
-
Preparation: In an oven-dried glass vial equipped with a magnetic stir bar, dissolve 4,6-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5.0 mL).
-
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 mmol).
-
Self-Validation Check: Ensure the K₂CO₃ is completely dry. The presence of moisture will lead to the formation of 4-chloro-6-hydroxypyrimidine (hydrolysis byproduct).
-
-
Nucleophile Addition: Dropwise, add the primary or secondary amine (1.05 mmol).
-
Reaction Execution: Seal the vial and stir at room temperature. If the amine is aliphatic, 2-4 hours is typically sufficient. If aromatic (e.g., aniline), heat to 60–80 °C.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 3:1).
-
Self-Validation Check: The mono-substituted product will typically run lower (more polar) than the highly non-polar starting material. Do not proceed to workup until the starting material spot is completely absent.
-
-
Workup: Quench by pouring into ice water (15 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to completely remove the DMF. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Palladium-Catalyzed Di-Amination (Forcing Conditions)
Objective: Introduction of a second, sterically hindered amine to form an unsymmetrical 4,6-diaminopyrimidine.
-
Preparation: In a Schlenk flask under an inert argon atmosphere, combine the isolated mono-aminated pyrimidine (1.0 mmol), the second amine (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and BINAP or dppf ligand (0.05 mmol).
-
Solvent & Base: Add anhydrous Toluene (5.0 mL) and Sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12–24 hours.
-
Monitoring: Use LC-MS to track the reaction.
-
Self-Validation Check: Look for the disappearance of the distinct mono-chloride isotope pattern (M and M+2 peaks in a 3:1 ratio) and the appearance of the desired product mass.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate. Purify via flash column chromatography.
Section 3: Quantitative Data Summary
The following table benchmarks expected yields and conditions for various 4,6-dichloropyrimidine functionalization strategies, allowing you to select the optimal route based on your nucleophile.
| Reaction Type | Nucleophile | Catalyst / Base | Solvent & Temp | Expected Yield | Primary Challenge |
| Mono-amination | Primary/Secondary Amines | K₂CO₃ | DMF, 25–60 °C | 75–95% | Over-substitution to diamine |
| Di-amination | Sterically Hindered Amines | Pd(OAc)₂ / NaOtBu | Toluene, 100 °C | 60–85% | Ring deactivation from 1st amine |
| Alkoxylation (Solvolysis) | Alcohols (as solvent) | NaOH | EtOH/MeOH, RT | 20–60% | Competitive amination |
| Accelerated SNAr | Anilines / Weak Amines | DABCO | THF, RT | >90% | Reagent moisture sensitivity |
Section 4: Reaction Pathway Visualization
The diagram below illustrates the logical decision tree and chemical pathways when functionalizing 4,6-dichloropyrimidine, highlighting how solvent and reagent choices dictate the final product.
Logical workflow for optimizing 4,6-dichloropyrimidine substitution.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:[Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: PMC (National Institutes of Health) URL:[Link]
-
DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines Source: National Science Foundation (NSF) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in Pyrimidine Synthesis
Welcome to the Advanced Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most complex regioselectivity challenges encountered when synthesizing 4,6-disubstituted pyrimidines. These scaffolds are privileged structures in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents[1].
This guide is structured around the two primary synthetic paradigms: De Novo Cyclocondensation and Late-Stage Functionalization (S_NAr/Cross-Coupling) . Each section details the causality behind the chemical behavior and provides self-validating protocols to ensure experimental success.
Part 1: De Novo Synthesis (Cyclocondensation Workflows)
FAQ 1: Why am I getting an inseparable 1:1 mixture of regioisomers when condensing an amidine with an unsymmetrical -diketone?
The Causality:
When you react an amidine with a standard unsymmetrical 1,3-dielectrophile (like a
The Solution:
You must electronically bias the 1,3-dielectrophile. By converting the
Fig 1: Regioselective cyclocondensation pathway utilizing enaminone polarization.
Self-Validating Protocol: Regioselective Synthesis of 4-Alkyl-6-Arylpyrimidines
-
Pre-activation (Enaminone Formation):
-
Step: Dissolve the unsymmetrical
-diketone (1.0 eq) in toluene. Add DMF-DMA (1.2 eq) and reflux for 4 hours. Concentrate under reduced pressure. -
Validation Checkpoint: Analyze the crude intermediate via
H NMR. The success of this step is validated by the disappearance of the enol proton (>12 ppm) and the appearance of two distinct -methyl singlets (~2.8 and 3.1 ppm) alongside a new vinylic proton doublet.
-
-
Regioselective Cyclocondensation:
-
Step: Dissolve the crude enaminone in ethanol. Add the amidine hydrochloride (1.1 eq) and anhydrous
(2.0 eq). Reflux for 6 hours. -
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the enaminone mass is fully consumed. The final product's regiochemistry can be validated via 2D NOESY NMR; observe the spatial correlation between the pyrimidine C5-proton (typically a singlet at 7.2–7.8 ppm) and the adjacent 4/6 substituents.
-
Part 2: Late-Stage Functionalization (S_NAr Workflows)
FAQ 2: How do I selectively functionalize the 4 and 6 positions of 2,4,6-trichloropyrimidine without over-reacting at the 2-position?
The Causality: The regioselectivity of Nucleophilic Aromatic Substitution (S_NAr) on polyhalopyrimidines is governed by the stabilization of the anionic Meisenheimer complex[3]. The C4 and C6 positions are highly activated because the negative charge developed during nucleophilic attack can be delocalized onto both the ortho and para ring nitrogens. Conversely, attack at C2 only allows delocalization onto the two ortho nitrogens. Furthermore, the C2 position is sterically hindered by the adjacent halogens/substituents at C4 and C6.
Because of this electronic and steric differentiation, 2,4,6-trichloropyrimidine reacts in a strictly temperature-dependent, stepwise manner: C4 first (0–20 °C), C6 second (40–60 °C), and C2 last (>100 °C)[1].
Fig 2: Temperature-controlled sequential S_NAr on 2,4,6-trichloropyrimidine.
Self-Validating Protocol: Sequential S_NAr for 4,6-Diamino-2-chloropyrimidines
-
C4-Substitution (Kinetic Control):
-
Step: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add the first amine (1.0 eq) and DIPEA (1.1 eq) dropwise over 30 minutes. Stir at 0 °C to room temperature for 2 hours.
-
Validation Checkpoint: TLC (Hexane:EtOAc 4:1) must show complete consumption of the starting material. LC-MS will confirm mono-substitution by displaying a distinct M+H isotope pattern characteristic of two chlorine atoms (a 9:6:1 ratio).
-
-
C6-Substitution (Thermodynamic Control):
-
Step: Isolate the intermediate. Dissolve in 1,4-dioxane. Add the second amine (1.1 eq) and DIPEA (1.5 eq). Heat to 60 °C for 6 hours[1].
-
Validation Checkpoint: LC-MS will show di-substitution with an isotope pattern for a single chlorine atom (a 3:1 ratio).
H NMR will show an upfield shift of the pyrimidine C5 proton due to the electron-donating effect of the newly introduced amine.
-
Part 3: Quantitative Data Summary
To aid in experimental design, the following table summarizes the expected reactivity profiles and regioselectivity ratios for common pyrimidine functionalization reactions based on empirical laboratory data[1][4].
| Starting Material | Target Position | Reagent Eq. | Temp (°C) | Typical Yield (%) | Regioselectivity Ratio |
| 2,4,6-Trichloropyrimidine | C4 | 1.0 | 0 - 20 | 85 - 95 | >99:1 (C4 vs C2) |
| 4-Substituted-2,6-dichloropyrimidine | C6 | 1.1 | 40 - 60 | 80 - 90 | >95:5 (C6 vs C2) |
| 4,6-Disubstituted-2-chloropyrimidine | C2 | 2.0+ | 100 - 120 | 70 - 85 | N/A (Only C2 remains) |
| 2-Thiobarbituric acid derivatives | C4 / C6 | Excess | Reflux (POCl3) | 60 - 75 | N/A (Symmetrical) |
Part 4: Palladium-Catalyzed Cross-Coupling Troubleshooting
FAQ 3: My Suzuki-Miyaura coupling on a 4-chloro-6-substituted pyrimidine is stalling, and I am observing significant protodehalogenation. How can I fix this?
The Causality:
Pyrimidines are highly electron-deficient, which facilitates the initial oxidative addition of Palladium into the C-Cl bond. However, the nitrogen atoms on the pyrimidine ring are excellent ligands for Palladium. They can coordinate to the metal center, forming stable, inactive complexes that poison the catalyst. When the catalytic cycle stalls at the Pd-aryl intermediate, the complex undergoes competitive
The Solution:
You must accelerate the transmetalation step and sterically block the pyrimidine nitrogens from coordinating to the Palladium. Switch from standard ligands (like
References
- Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines Source: IntechOpen URL
- Regioselective synthesis of amino‐acid imidazole, purine and pyrimidine derivatives Source: ResearchGate URL
- A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues Source: ResearchGate URL
- (6-Chloro-pyrimidin-4-yl)
Sources
Technical Support Center: Troubleshooting Solubility Issues of 6-Chloropyrimidine Intermediates
Target Audience: Researchers, scientists, and drug development professionals.
Welcome to the Technical Support Center. 6-Chloropyrimidine derivatives (such as 2,4-diamino-6-chloropyrimidine and N4-allyl-6-chloropyrimidine-4,5-diamine) are critical building blocks in the synthesis of kinase inhibitors, agrochemicals, and active pharmaceutical ingredients like Minoxidil[1]. However, their unique physicochemical properties often lead to stubborn solubility issues during synthesis and assay development.
This guide provides mechanistic explanations, quantitative data, and self-validating protocols to help you overcome these bottlenecks.
Mechanistic FAQs: Understanding the Causality of Insolubility
Q1: Why do 6-chloropyrimidine intermediates exhibit poor solubility in standard organic solvents? A1: The insolubility is a thermodynamic consequence of the molecule's structure. The planar, highly symmetrical nature of the pyrimidine ring promotes tight molecular packing, resulting in exceptionally high crystal lattice energy[2]. Furthermore, the presence of amino groups (e.g., in 2,4-diamino-6-chloropyrimidine) facilitates strong intermolecular hydrogen bonding, while the 6-chloro substitution introduces a highly hydrophobic and electron-withdrawing domain[3]. This dichotomy means highly polar solvents struggle to solvate the hydrophobic core, while non-polar solvents cannot disrupt the hydrogen-bonded crystal lattice.
Q2: Why does my compound precipitate when transitioning from a stock solution to a reaction mixture or assay buffer? A2: This is caused by a rapid polarity mismatch[3]. If your intermediate is dissolved in a polar aprotic solvent (like DMSO) and introduced into a less polar bulk organic solvent or an aqueous buffer, the local concentration of the "solvating" carrier drops instantly. The high lattice energy drives the molecules to rapidly re-aggregate, causing micro-precipitation.
Q3: How does temperature influence the dissolution of these specific intermediates? A3: Thermodynamic evaluations using Van't Hoff and Gibbs equations demonstrate that the dissolution of pyrimidine derivatives is an endothermic process[4]. Applying heat provides the necessary kinetic energy to overcome the strong intermolecular forces and high crystal lattice energy, significantly increasing solubility[4].
Quantitative Data: Solvent Solubility Profiles
To optimize your initial solvent selection, refer to the following representative solubility data for typical 6-chloropyrimidine intermediates (e.g., N4-Allyl-6-chloropyrimidine-4,5-diamine) at standard room temperature (25°C).
| Solvent Classification | Specific Solvent | Polarity Index | Typical Solubility Profile | Temperature Dependency |
| Polar Aprotic | DMSO / DMF | High (7.2 / 6.4) | High (>50 mg/mL) | Moderate increase with heat |
| Polar Protic | Methanol / Ethanol | High (5.1 / 5.2) | Moderate (10-20 mg/mL) | High increase with heat[1] |
| Medium Polarity | Ethyl Acetate | Medium (4.4) | Low (<5 mg/mL) | Moderate increase with heat |
| Non-Polar | Dichloromethane | Low (3.1) | Very Low (<1 mg/mL) | Minimal change |
Note: Physicochemical properties depend heavily on specific functional group substitutions[5]. Always validate empirically.
Self-Validating Troubleshooting Protocols
A self-validating protocol ensures that you do not rely on subjective visual inspections, which often mistake micro-suspensions for true solutions.
Protocol 1: Systematic Solvent Screening & Co-Solvent Formulation
Causality: Utilizing the "like dissolves like" principle, we first target the hydrogen-bonding network using a polar aprotic solvent, then adjust the bulk volume using a miscible co-solvent[3].
-
Aliquoting: Weigh exactly 10.0 mg of the 6-chloropyrimidine intermediate into a clean, dry 2 mL microcentrifuge tube.
-
Primary Solvation: Add 100 µL of a polar aprotic solvent (e.g., DMSO). Vortex for 60 seconds. Reasoning: DMSO disrupts the intermolecular H-bonds of the amino groups.
-
Co-Solvent Integration: Slowly add your target bulk solvent (e.g., Methanol or PEG 400) in 100 µL increments, vortexing after each addition, until a 1 mL volume is reached[2].
-
Self-Validation Step (Critical): Do not trust visual clarity. Centrifuge the tube at 10,000 x g for 5 minutes.
-
Outcome A: If a pellet forms, the compound was in a micro-suspension. Proceed to Protocol 2.
-
Outcome B: If no pellet forms, carefully aspirate the supernatant and quantify the concentration via HPLC or UV-Vis spectroscopy. If the calculated molarity matches your theoretical input, complete dissolution is validated.
-
Protocol 2: Thermodynamic & Cavitation-Assisted Dissolution
Causality: When chemical solvation is insufficient, we must input physical energy (heat and ultrasonic cavitation) to break the crystal lattice[3].
-
Controlled Heating: Place the vial containing your solvent-solute mixture in a water bath. Increase the temperature in 5–10°C increments (do not exceed the solvent's boiling point or the compound's degradation threshold).
-
Ultrasonic Cavitation: Transfer the heated vial to an ultrasonic bath for 5 minutes. Reasoning: Sonication creates localized high-pressure/high-temperature micro-bubbles that physically shatter crystalline aggregates.
-
Cooling & Observation: Allow the solution to return to room temperature slowly. Rapid cooling can cause spontaneous recrystallization.
-
Self-Validation Step: Filter the room-temperature solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC. If the concentration drops compared to the pre-filtered theoretical value, the compound is crashing out upon cooling, indicating the need for a different solvent system or the addition of a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[2].
Troubleshooting Workflow Visualization
Systematic workflow for troubleshooting 6-chloropyrimidine solubility issues.
Comprehensive References
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News (2016). Available at: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Journal of Analytical & Pharmaceutical Research (2018). Available at: [Link]
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. medcraveonline.com [medcraveonline.com]
Technical Support Center: Stabilizing Chlorinated Pyrimidine Derivatives Against Hydrolysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling chlorinated pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the hydrolytic stability of these critical intermediates. The following troubleshooting guides and FAQs synthesize established chemical principles with practical, field-proven strategies to help you maximize the yield and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles of chlorine hydrolysis on the pyrimidine scaffold.
Q1: What is chlorine hydrolysis in the context of pyrimidine derivatives, and why is it a major concern?
A: Chlorine hydrolysis is a chemical reaction where a chloro substituent on the pyrimidine ring is displaced by a hydroxyl group from water.[1] This converts your desired chlorinated pyrimidine into its corresponding hydroxypyrimidine analogue.
This is a significant concern for several reasons:
-
Reduced Yield: The conversion of the target molecule into a byproduct directly lowers the overall yield of your reaction.
-
Purification Complexity: The resulting hydroxypyrimidine is often more polar than the starting chloride, which can complicate purification, especially in large-scale batches. It may appear as a persistent polar impurity on TLC or LCMS.[2]
-
Compromised Purity: The presence of the hydrolyzed impurity can affect the quality and performance of the final product, which is particularly critical in drug development, where purity standards are stringent.[3]
The C-Cl bond on a pyrimidine ring is susceptible to nucleophilic attack by water, a process that can be accelerated by several factors in a typical experimental setting.[2][4]
Q2: What are the primary experimental factors that promote the hydrolysis of my chlorinated pyrimidine?
A: The stability of a chlorinated pyrimidine is not solely an intrinsic property but is heavily influenced by its environment.[5] Several factors can significantly accelerate hydrolysis:
-
pH: The reaction can be catalyzed by both acid and base.[6] Acidic byproducts generated during chlorination reactions (e.g., HCl from POCl₃ or SOCl₂) are common culprits that catalyze hydrolysis during reaction or workup.[1] Similarly, strongly basic conditions can also promote hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[7][8] Performing reactions at elevated temperatures or failing to control exotherms during quenching can lead to significant product degradation.[9]
-
Presence of Water: Water is a necessary reactant for hydrolysis. Its presence, whether as a solvent, a contaminant in reagents, or from atmospheric moisture, is the root cause.[2][8]
-
Solvent Choice: Protic solvents (e.g., alcohols, water) can participate in and facilitate hydrolysis. The polarity and hydrogen-bonding capability of the solvent system can influence the reaction rate.[10]
The interplay of these factors is illustrated in the diagram below.
Caption: Key factors accelerating the hydrolysis of chlorinated pyrimidines.
Q3: How can I detect and quantify the extent of hydrolysis in my sample?
A: A robust analytical strategy is essential for monitoring stability. The most common and effective techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative assessment. The hydrolyzed hydroxypyrimidine byproduct will typically have a lower Rf value (be more polar) than the chlorinated precursor.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the parent compound and its degradation products.[11] A well-developed, stability-indicating HPLC method can separate the chlorinated pyrimidine from the hydrolyzed byproduct and other impurities, allowing for accurate quantification.[][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the hydrolyzed byproduct by confirming its molecular weight, which will correspond to the replacement of -Cl with -OH. This is a critical step in forced degradation studies to definitively identify degradation pathways.[14]
Part 2: Troubleshooting Guides - Prevention and Mitigation
This section provides actionable solutions to common experimental problems.
Q4: My analysis shows significant hydrolysis occurs during the aqueous workup. How can I optimize my quenching and extraction procedure?
A: The workup phase is often where uncontrolled hydrolysis occurs due to the direct introduction of water and potential for temperature spikes. The key is to rapidly neutralize acidic catalysts and keep the system cold.[9]
Core Principle: Minimize the time your compound spends in a hot, acidic aqueous environment.
| Parameter | Sub-Optimal Condition (Promotes Hydrolysis) | Optimized Condition (Prevents Hydrolysis) | Rationale |
| Quenching Temp. | Quenching at room temperature or higher. | Pouring the reaction mixture slowly onto crushed ice or into an ice-cold solution.[1] | Low temperature drastically reduces the rate of the hydrolysis reaction.[9] |
| pH Control | Quenching into neutral water or acidic water. | Quenching into a vigorously stirred, ice-cold basic solution (e.g., sat. NaHCO₃, Na₂CO₃).[1][15] | Immediately neutralizes acidic byproducts (HCl, H₃PO₄) that catalyze hydrolysis.[1] |
| Extraction | Delayed extraction after quenching. | Immediate extraction with an appropriate organic solvent following neutralization.[1] | Removes the product from the aqueous environment where hydrolysis occurs. |
| Washing | Washing with excessive volumes of water. | Wash organic layers with brine to remove bulk water, then dry thoroughly with Na₂SO₄ or MgSO₄. | Minimizes contact time with an aqueous phase. |
See Protocol 1 for a detailed, step-by-step optimized quenching procedure.
Q5: I suspect hydrolysis is occurring during the reaction itself. What are the best practices to prevent this?
A: If hydrolysis happens before workup, the culprit is almost always contaminant moisture. Implementing strictly anhydrous techniques is non-negotiable.
Core Principle: Eliminate water from the reaction system.
-
Glassware and Reagents: All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere. Use anhydrous grade solvents and ensure liquid reagents are dry.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[1][2] This prevents atmospheric moisture from entering the system.
-
Acid Scavengers: In reactions where acid is generated (e.g., reductive dehalogenation), the use of a non-nucleophilic base or an acid acceptor like magnesium oxide can be effective.[16] This neutralizes the acid catalyst as it forms.
-
Solvent Choice: Whenever possible, use aprotic solvents such as toluene, dioxane, or DMF instead of protic solvents like alcohols, which can act as hydrogen donors and participate in side reactions.[2]
Q6: Can I use chemical additives or "scavengers" to protect my compound?
A: While "hydrolysis scavengers" are not a standard class of reagents, the underlying principle is to remove a component that promotes the degradation. In this case, the targets are acid and water.
-
Acid Scavengers: As mentioned, non-nucleophilic bases (e.g., DIPEA, pyridine in some contexts) or solid bases (e.g., MgO, K₂CO₃) act as acid scavengers, neutralizing catalytic protons.[16][17]
-
Water Scavengers (Desiccants): While not typically added directly to a reaction in progress, ensuring the reaction environment is dry through the use of desiccants during storage of reagents and proper handling is a form of preventative scavenging.[18][19] In some specialized applications, molecular sieves can be used, but compatibility with reagents must be verified.
The troubleshooting workflow below can help guide your decision-making process.
Caption: Troubleshooting workflow for addressing hydrolysis issues.
Part 3: Experimental Protocols
Protocol 1: Optimized Quenching and Workup for Hydrolysis-Sensitive Chloropyrimidines
This protocol is adapted from standard procedures for neutralizing acidic chlorination reactions while minimizing hydrolytic decomposition.[1][15]
Objective: To quench a reaction (e.g., from a POCl₃ chlorination) and extract the chlorinated pyrimidine product with minimal hydrolysis.
Materials:
-
Large beaker with a high-capacity stir bar
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, pre-chilled to ~4°C
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Prepare the Quenching Vessel: In a well-ventilated fume hood, place a large beaker on a stir plate. Add a significant amount of crushed ice, followed by the pre-chilled saturated basic solution (e.g., NaHCO₃ or Na₂CO₃). Begin vigorous stirring. The volume of the quenching solution should be at least 5-10 times the volume of the reaction mixture.
-
Slow Quenching: Once the reaction is complete and has cooled to room temperature, slowly and carefully add the reaction mixture dropwise or in a thin stream to the vigorously stirred, ice-cold basic solution. Monitor for any excessive gas evolution or temperature increase. The goal is to keep the temperature of the quenching pot below 10°C.
-
pH Adjustment: After the addition is complete, check the pH of the aqueous slurry. If it is still acidic, slowly add more cold basic solution until the pH is stable between 8-9.[15] This ensures all acidic catalysts are neutralized.
-
Immediate Extraction: Transfer the quenched mixture to a separatory funnel without delay. Extract the product with the chosen organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous volume).
-
Washing and Drying: Combine the organic layers. Wash once with brine to remove the majority of dissolved water. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze a small aliquot of the crude product by TLC or LCMS to assess the purity and compare it to a sample taken before workup to confirm the effectiveness of the procedure.
References
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates. Benchchem.
- Preventing byproduct formation in pyrimidine chlorination reactions. Benchchem.
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. Available at: [Link]
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
- Three types of hydrolysis and ways to prevent hydrolysis. (2024).
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]
-
Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formulation. Impactfactor. Available at: [Link]
-
Analytical Method Validation as the First Step in Drug Quality Control. IntechOpen. Available at: [Link]
-
Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Available at: [Link]
-
Site-selective Chlorination of Pyrrolic Heterocycles by Flavin Dependent Enzyme PrnC. (2026). Available at: [Link]
- Overcoming solubility issues of N4-Allyl-6-chloropyrimidine-4,5-diamine in organic solvents. Benchchem.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbiopharma. Available at: [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
- Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. Benchchem.
-
Preventing Chemical Degradation of Drug Products. FTLOScience. Available at: [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]
- Process for the preparation of chloropyrimidines. Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC. Available at: [Link]
-
4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Solvent effects on kinetics of hydrolysis reactions in supercritical water. Tohoku University. Available at: [Link]
-
Effect of the radical scavengers on the reaction (for the reaction conditions, see Table 1, entry 2). ResearchGate. Available at: [Link]
-
Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. PMC. Available at: [Link]
-
Scavenger-Probed Mechanisms in the Ultrasound/Chlorine Sono-Hybrid Advanced Oxidation Process. MDPI. Available at: [Link]
-
Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. ResearchGate. Available at: [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
Scavengers – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. PubMed. Available at: [Link]
-
Heterocycles: Versatile control elements in bioactive macrocycles. PubMed. Available at: [Link]
-
Chlorine, pH and Cyanuric Acid Relationships. Orenda Technologies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. iipseries.org [iipseries.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical Method Validation as the First Step in Drug Quality Control | IntechOpen [intechopen.com]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 17. researchgate.net [researchgate.net]
- 18. carbodiimide.com [carbodiimide.com]
- 19. ftloscience.com [ftloscience.com]
Pyrimidine SNAr Troubleshooting Center: Controlling Regioselectivity & Minimizing Bis-Substitution
Welcome to the Technical Support Center for pyrimidine functionalization. Nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidines is a cornerstone reaction in medicinal chemistry and drug development. However, achieving strict mono-substitution while controlling regioselectivity (C-4 vs. C-2) is a persistent challenge.
This guide provides causality-driven troubleshooting, validated workflows, and mechanistic insights to help you eliminate bis-substitution byproducts and isolate your desired regioisomer with high fidelity.
Part 1: Mechanistic Causality (The "Why")
To control a reaction, you must first understand the electronic and spatial environment of your substrate.
In a standard 2,4-dichloropyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C-4 position[1]. Consequently, under standard kinetic conditions, nucleophilic attack at C-4 is highly favored.
Why does bis-substitution occur? Following the first amination, the introduced amine group donates electron density into the pyrimidine ring, which should theoretically deactivate the remaining C-Cl bond toward a second SNAr. However, bis-substitution (di-substitution) still frequently occurs due to:
-
Local Concentration Spikes: Rapid addition of the nucleophile creates micro-environments where the local stoichiometry exceeds 1:1, driving the second substitution before the bulk solution equilibrates.
-
Thermal Override: Elevated temperatures provide enough kinetic energy to overcome the increased activation barrier of the deactivated mono-amino intermediate.
-
Deprotonation Events: If a primary amine is used, the resulting secondary amine product can be deprotonated by strong bases, forming a highly reactive amide anion that rapidly undergoes intermolecular side reactions.
Reaction pathways for SNAr on 2,4-dichloropyrimidine showing mono- vs bis-substitution.
Part 2: Troubleshooting Desk (FAQs)
Q1: I want the C-4 mono-substituted product, but I consistently get 10-15% of the bis-substituted byproduct. How do I suppress this?
Diagnostic: Your reaction is likely suffering from poor stoichiometric control or excessive thermal energy. Solution:
-
Temperature Control: Run the reaction at -78 °C to 0 °C. SNAr at C-4 is kinetically favored and does not require heat[1].
-
Addition Rate: Use a syringe pump to add the amine dropwise over 1-2 hours. This prevents the local concentration spikes that drive bis-substitution.
-
Base Selection: Switch from Triethylamine (TEA) to N,N-Diisopropylethylamine (DIPEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile and moderates the reaction rate.
Q2: I need the C-2 mono-substituted product, but C-4 is kinetically favored. How can I invert the selectivity without pushing the reaction so hard that I get bis-substitution?
Diagnostic: Relying solely on thermodynamic control (heating) to force C-2 substitution will inevitably lead to massive bis-substitution. You need a directing group. Solution: Employ Lewis acid catalysis. Zinc chloride (ZnCl2) is highly effective for this. In a solvent mixture of DCE/t-BuOH, ZnCl2 coordinates with the N3 nitrogen of the pyrimidine and the incoming amine, acting as a bridge that directs the nucleophilic attack exclusively to the C-2 position[2]. The presence of t-BuOH is critical for maintaining this regioselectivity.
ZnCl2-directed chelation model favoring C-2 nucleophilic attack.
Q3: My amine is highly nucleophilic (e.g., an unhindered aliphatic amine). Even at -78 °C, bis-substitution is unavoidable. What is the workaround?
Diagnostic: The intrinsic reactivity of the nucleophile outpaces your ability to control the kinetics. Solution: You must manipulate the leaving groups prior to amination.
-
Surrogate Strategy: Convert the 2,4-dichloropyrimidine to a 2-chloro-4-thiomethoxypyrimidine or 2-chloro-4-alkoxypyrimidine first. The C-4 position is now protected by a poorer leaving group. You can then perform a clean, regioselective SNAr at C-2. Later, the C-4 group can be oxidized (e.g., to a sulfone) and displaced in a second, controlled SNAr step[3].
-
Tertiary Amine Strategy: Use a tertiary amine nucleophile. These show excellent C-2 selectivity and undergo in situ N-dealkylation to yield the secondary amine product, completely bypassing the bis-substitution pathway[4].
Part 3: Data Analytics & Condition Benchmarking
The following table summarizes the quantitative impact of various reaction conditions on regioselectivity and bis-substitution rates.
| Reaction Condition | Primary Product | Regioselectivity (C4:C2) | Bis-Substitution (%) | Mechanistic Driver |
| THF, DIPEA, -78°C to 0°C | C-4 Amine | > 95:5 | < 2% | Kinetic control; LUMO dictates C-4 attack[1]. |
| THF, DIPEA, 60°C | Mixture | ~ 60:40 | > 25% | Thermal override of activation barriers. |
| DCE/t-BuOH, Et3N, ZnCl2 (2.0 eq), RT | C-2 Amine | 1:10 | < 5% | Lewis acid chelation directs to C-2[2]. |
| Cu(OAc)2/PTABS, K3PO4, H2O, RT | C-4 Amine | > 99:1 | < 1% | Metal-coordinated activation[5]. |
Part 4: Validated Experimental Workflows
Protocol A: Kinetically Controlled C-4 Mono-Amination
This self-validating protocol ensures minimal bis-substitution by strictly controlling the local concentration of the nucleophile.
-
Preparation: Flame-dry a round-bottom flask under inert gas (N2 or Argon).
-
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M concentration) and add DIPEA (1.2 equiv, 12 mmol).
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Slow Addition: Dissolve the amine nucleophile (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous THF. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 90 minutes.
-
Monitoring: Stir for an additional 30 minutes at -78 °C. Check reaction progress via TLC (UV active). The C-4 product will typically elute slower than the starting material but faster than the highly polar bis-substituted byproduct.
-
Quenching: Quench the reaction cold with saturated aqueous NH4Cl, extract with EtOAc, and wash with brine to remove residual DIPEA.
Protocol B: ZnCl2-Directed C-2 Mono-Amination
This protocol utilizes Lewis acid chelation to invert standard regioselectivity while suppressing over-reaction[2].
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous 1,2-Dichloroethane (DCE) and tert-Butanol (t-BuOH). Note: The t-BuOH is critical for stabilizing the transition state.
-
Catalyst Loading: To the solvent mixture, add 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) and anhydrous ZnCl2 (2.0 equiv, 20 mmol). Stir at room temperature for 15 minutes to allow the zinc-pyrimidine coordination complex to form.
-
Base & Nucleophile Addition: Add Triethylamine (1.5 equiv, 15 mmol) followed by the amine nucleophile (1.0 equiv, 10 mmol) in one portion. (Note: If the amine contains an ortho-chelating group like a methoxy, the 2.0 equivalents of ZnCl2 are strictly required to prevent catalyst sequestration).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Do not heat, as thermal energy will break the chelation control and induce bis-substitution.
-
Workup: Dilute with DCM and wash sequentially with 1M HCl (to break the zinc complex and remove unreacted amine), water, and brine. Dry over Na2SO4 and concentrate.
Part 5: References
-
Process Optimization and DOE Application in the Synthesis of Rociletinib Intermediate Source: Chemical and Biochemical Engineering Quarterly (srce.hr) URL:[Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: Journal of Organic Chemistry (NIH / PubMed) URL:[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: ResearchGate URL:[Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Purification of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine by flash chromatography
Target Compound: 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying halogenated aminopyrimidines.
Chromatographic Profile & Mechanistic Challenges
The compound 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine presents a unique chromatographic dichotomy. It features a lipophilic, electron-withdrawing 6-chloropyrimidine core coupled with an electron-rich, sterically hindered 2,4-dimethoxyaniline moiety.
The Core Challenges:
-
Silanol Interactions: The secondary amine and the pyrimidine nitrogens act as Brønsted bases. On standard bare silica gel, these basic sites interact strongly with acidic surface silanols, leading to severe band-broadening, peak tailing, and irreversible adsorption[1][2].
-
Chemical Instability: The 6-chloro position on the pyrimidine ring is highly activated. Extended exposure to protic solvents (like water or methanol), especially under acidic conditions, can induce competing solvolysis via Nucleophilic Aromatic Substitution (SNAr), degrading your product[3].
Purification Decision Matrix
The following logic tree dictates the optimal purification strategy based on initial Thin-Layer Chromatography (TLC) screening.
Caption: Decision matrix for selecting the optimal flash chromatography workflow.
Standard Operating Procedures (SOPs)
Protocol A: Normal-Phase Chromatography (Amine-Modified)
Causality: Bare silica is a Brønsted acid. By incorporating a volatile competing amine into the mobile phase, we dynamically neutralize the acidic silanols. This prevents the target compound from undergoing secondary retention, allowing it to elute in a tight, symmetrical band[2].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Add 1% (v/v) Triethylamine (TEA) to both reservoirs to ensure the column remains neutralized throughout the run.
-
Column Equilibration: Flush a standard bare silica column with 3 to 5 column volumes (CV) of the weak solvent (Hexane + 1% TEA) to pre-treat the silanol groups.
-
Sample Loading (Dry Load): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite 545 (1:2 ratio of crude mass to Celite). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder into a solid load cartridge.
-
Elution: Run a shallow gradient from 0% to 50% Solvent B over 15 CVs.
-
Fraction Handling: Immediately pool fractions containing the product and concentrate under reduced pressure to minimize the compound's exposure to the basic modifier.
Protocol B: Reversed-Phase Preparative Chromatography (C18)
Causality: If normal-phase resolution is insufficient due to highly polar impurities, reversed-phase (RP) chromatography offers orthogonal selectivity. Adding an acidic modifier like Trifluoroacetic acid (TFA) protonates the amine, increasing its solubility in aqueous systems and preventing tailing on the C18 matrix[4].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare Solvent A (High-purity Water with 0.035% TFA) and Solvent B (Acetonitrile with 0.035% TFA)[4].
-
Column Selection: Utilize a high-performance C18 column (e.g., 19 x 50 mm, 5 µm particle size)[4].
-
Sample Loading: Dissolve the crude material in a small volume of DMSO or the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Elution: Apply a gradient starting at 80% Solvent A, ramping down to 10% Solvent A over 8 minutes[4].
-
Isolation: Lyophilize the collected fractions immediately to remove water and volatile TFA, yielding the compound as a TFA salt.
Troubleshooting & FAQs
Q1: My target compound is streaking across the TLC plate and eluting as a massive, broad peak on the flash system. How do I fix this? A1: This is a classic symptom of acid-base interactions between the basic pyrimidine/amine nitrogens and the acidic silanol groups on the silica gel. To resolve this, you must maximize selectivity by modifying the mobile phase. Add 1% Triethylamine (TEA) or Ammonium Hydroxide to your Hexane/EtOAc solvent system[2]. The small, competing amine will neutralize the silica surface, drastically improving peak shape and recovery[1]. Alternatively, switch to an amine-functionalized silica column where no mobile phase modifier is needed[2].
Q2: I left my purified fractions in the collection rack overnight. My LCMS now shows a significant impurity with a mass of +18 Da relative to my product. What happened? A2: You are observing the hydrolysis of the 6-chloro group. The 6-chloropyrimidine core is highly activated and susceptible to nucleophilic aromatic substitution (SNAr)[3]. Extended exposure to protic solvents (like water from atmospheric moisture or aqueous reversed-phase eluents) leads to the displacement of the chloride ion by water, forming the corresponding pyrimidinol (+18 Da). Self-validating protocol rule: Always concentrate your fractions immediately after elution.
Caption: SNAr degradation pathway of 6-chloropyrimidines in protic solvents.
Q3: The crude mixture is an oily, dark residue that won't dissolve in my initial Hexane mobile phase. How should I load it? A3: Do not attempt a liquid injection with a strong solvent like pure DCM or DMF, as this will cause severe band-broadening and ruin the separation. Instead, utilize the dry loading technique detailed in Protocol A. This ensures the compound elutes based purely on its partitioning coefficient rather than the injection solvent's strength.
Quantitative Data Summary
The following table summarizes the quantitative parameters and expected outcomes for the validated purification workflows.
| Chromatographic Mode | Stationary Phase | Optimal Solvent System | Recommended Modifier | Gradient Profile | Degradation Risk |
| Normal Phase | Bare Silica (Irregular) | Hexane / Ethyl Acetate | 1% Triethylamine (TEA) | 0% to 50% EtOAc over 15 CV | Low (if concentrated immediately) |
| Normal Phase | Amine-Functionalized | Hexane / Ethyl Acetate | None required | 0% to 50% EtOAc over 15 CV | Very Low |
| Reversed-Phase | C18 Bonded Silica | Water / Acetonitrile | 0.035% TFA | 80% to 10% Aqueous over 8 min | High (Hydrolysis of 6-Cl if left in solution) |
References
1.[4] WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder. Google Patents. 4 2.[3] Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. 3 3.[1] Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem. 1 4.[2] How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. 2
Sources
Technical Support Center: Troubleshooting Chloropyrimidine Amination
Welcome to the Advanced Technical Support Center for chloropyrimidine amination. This guide is engineered for researchers and drug development professionals experiencing stalled conversions, poor regioselectivity, or unexpected side products during the synthesis of aminopyrimidines.
By understanding the interplay between pyrimidine electronics, steric hindrance, and catalytic mechanisms, you can systematically bypass conversion roadblocks.
Diagnostic Overview & Causality
The amination of chloropyrimidines generally proceeds via two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) .
The choice of pathway—and the root cause of low conversion—is dictated by the position of the chlorine atom on the pyrimidine ring. The pyrimidine core is highly electron-deficient; the electronegative nitrogen atoms drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, 2-chloropyrimidine is
However, this reactivity is highly position-dependent. While C-2, C-4, and C-6 positions stabilize the intermediate Meisenheimer complex, the C-5 position does not. Attempting an SNAr on a 5-chloropyrimidine will almost always result in zero conversion, necessitating a switch to palladium catalysis[2]. Furthermore, electron-donating substituents (e.g., methoxy or amino groups) can raise the LUMO energy, deactivating the ring and stalling SNAr even at the C-2 or C-4 positions[3].
Diagnostic workflow for troubleshooting low conversion in chloropyrimidine amination.
Quantitative Reactivity Data
To troubleshoot effectively, compare your current reaction parameters against the established reactivity baselines in the table below.
| Substrate Position | Relative Reactivity (SNAr) | Preferred Amination Method | Common Failure Modes | Troubleshooting Solution |
| 2-Chloropyrimidine | Extremely High | SNAr (Green Solvents/Base) | Hydrolysis in strong aqueous base. | Use non-nucleophilic base (DIPEA) or KF/H₂O[1]. |
| 4-Chloropyrimidine | High | SNAr (Thermal) | Regioselectivity issues if C-2 is also halogenated. | Lower temperature; C-4 reacts faster than C-2[4]. |
| 5-Chloropyrimidine | Very Low | Buchwald-Hartwig (Pd) | Complete lack of SNAr conversion. | Use Pd(OAc)₂, Xantphos, and NaOtBu[2]. |
| 2,4-Dichloropyrimidine | C-4 > C-2 | SNAr or Cu-Catalyzed | Over-amination (di-substitution). | Stoichiometric control; Cu(II)/PTABS for C-4 selectivity[5]. |
Self-Validating Experimental Protocols
Do not blindly apply standard conditions. Use the following self-validating protocols to ensure every step of your reaction is mechanistically sound and analytically verifiable.
Protocol A: Optimized SNAr for Activated Chloropyrimidines (C-2, C-4, C-6)
Causality: SNAr relies on stabilizing the negatively charged Meisenheimer complex. Polar aprotic solvents (or highly polar green solvents like water) stabilize this transition state. We use DIPEA to scavenge HCl without acting as a competing nucleophile.
-
Preparation: Dissolve the chloropyrimidine (1.0 eq) and the amine (1.2 eq) in anhydrous NMP or a KF/Water system[1].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Self-Validating Checkpoint 1: Take a
LCMS aliquot. The presence of the characteristic 3:1 isotopic ratio of the and peaks confirms the intact chloropyrimidine.
-
-
Thermal Activation: Heat the reaction to 80°C. For weak nucleophiles (e.g., anilines or aminopyrroles), the addition of catalytic acetic acid can lower the LUMO of the pyrimidine via protonation, accelerating the reaction[6].
-
Monitoring: Check LCMS every 2 hours.
-
Self-Validating Checkpoint 2: The disappearance of the chlorine isotopic signature validates successful C-Cl bond cleavage. If a highly polar peak with a mass of
appears, adventitious water has caused hydrolysis. Switch to strictly anhydrous conditions.
-
Protocol B: Buchwald-Hartwig Cross-Coupling for Deactivated Substrates (C-5 or Bulky Amines)
Causality: For unactivated positions (C-5), oxidative addition of Pd(0) into the C-Cl bond bypasses the Meisenheimer complex requirement entirely[2].
-
Glovebox Setup: In an inert atmosphere, combine 5-chloropyrimidine (1.0 eq), amine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and NaOtBu (1.5 eq) in anhydrous 1,4-dioxane.
-
Degassing: Seal the vial and transition to the fume hood.
-
Self-Validating Checkpoint 1: Ensure the solvent was thoroughly degassed. Oxygen rapidly oxidizes active Pd(0) to inactive Pd(II), permanently stalling the catalytic cycle.
-
-
Reaction: Heat at 100°C for 12 hours.
-
Analysis: Filter an aliquot through a short Celite pad to remove Pd black before LCMS injection.
-
Self-Validating Checkpoint 2: If the starting material is consumed but the product mass is missing, look for
. This indicates protodehalogenation, a common side reaction where the Pd-aryl intermediate undergoes reduction instead of reductive elimination[7].
-
Mechanistic Pathway Analysis
Understanding the exact point of failure requires visualizing the molecular journey of your substrate. The diagram below illustrates why C-5 chloropyrimidines fail in SNAr (inability to form the Meisenheimer complex) and how transition metals provide an alternative energy landscape.
Mechanistic divergence between SNAr and Buchwald-Hartwig amination pathways.
Frequently Asked Questions (FAQs)
Q: I am getting a mixture of C-2 and C-4 amination products from 2,4-dichloropyrimidine. How can I isolate the C-4 product? A: SNAr at the C-4 position is generally faster due to the natural LUMO energy distribution favoring C-4[3]. To maximize C-4 selectivity, run the reaction at lower temperatures (0°C to Room Temperature) and strictly control the amine stoichiometry to 1.0 equivalent. If you require absolute regiocontrol, utilizing a Cu(II)/PTABS catalytic system in water has been proven to yield >95% C-4 selectivity in under 20 minutes[5].
Q: My SNAr reaction with a 2-chloropyrimidine is yielding a highly polar side product, and my starting material is disappearing. A: You are likely observing the hydrolysis of the chloropyrimidine to a hydroxypyrimidine/pyrimidone. 2-Chloropyrimidines are incredibly electrophilic. If your reaction contains adventitious water and a strong inorganic base (like NaOH or K₂CO₃), hydroxide ions will outcompete your amine. Switch to strictly anhydrous conditions with an organic base (DIPEA), or utilize a KF/Water system, which promotes amination without generating destructive hydroxide nucleophiles[1].
Q: I switched to a Buchwald-Hartwig coupling, but I am still seeing low conversion and a new peak corresponding to the exact mass of an unchlorinated pyrimidine.
A: This is protodehalogenation. In Pd-catalyzed cross-couplings, if the amine is too sterically hindered or a weak nucleophile, the intermediate Pd(II)-aryl complex struggles to undergo amine coordination. Instead, it undergoes
Q: Can I use acid to speed up a sluggish SNAr reaction? A: Yes. For less reactive chloropyrimidines or weak nucleophiles (like anilines or aminopyrroles), acid catalysis can be highly effective. Adding a Brønsted acid (like acetic acid) protonates the pyrimidine ring nitrogens, drastically lowering the LUMO and making the ring even more electrophilic[6]. However, ensure your amine is not completely protonated by the acid, as an ammonium salt cannot act as a nucleophile.
References
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - acs.org. 5
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - nih.gov. 1
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - acs.org. 4
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat-usa.org. 6
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides - acs.org. 2
-
Can't wrap my head around TLC of Buchwald-Hartwig-amination - reddit.com. 7
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - wuxiapptec.com. 3
Sources
- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
Technical Support Center: 4,6-Dichloropyrimidine Functionalization
Welcome to the Technical Support Center for medicinal chemistry and drug development workflows. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols for the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine derivatives.
Troubleshooting & FAQs
Q: What is the optimal temperature and base for achieving high-yield mono-amination of 4,6-dichloropyrimidine? A: For mono-amination, the optimal temperature is between 0 °C and Room Temperature (20–25 °C) . The optimal bases are a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like finely powdered Potassium Carbonate (K₂CO₃) [1],[2]. Mechanistic Causality: The two electronegative nitrogen atoms in the pyrimidine ring withdraw electron density via inductive and mesomeric effects, making the C4 and C6 positions highly electrophilic and susceptible to SNAr[3],[4]. Because both positions are chemically equivalent and highly reactive, the first substitution is kinetically fast. Using a bulky base like DIPEA scavenges the HCl byproduct without acting as a competing nucleophile[1]. Keeping the temperature low strictly controls the reaction rate, preventing the nucleophile from attacking the second chlorine atom.
Q: Why am I getting a mixture of mono- and di-substituted products, and how do I force di-substitution? A: Mixtures occur when the reaction temperature is too high during the initial step or if the nucleophile is added too rapidly. To force di-substitution, you must use drastically harsher conditions: 80 °C to 140 °C and stronger bases such as Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) [3],[5]. Mechanistic Causality: Once the first nucleophile (e.g., an amine) is introduced, its lone pair donates electron density back into the pyrimidine π-system via resonance (+M effect). This significantly quenches the electrophilicity of the remaining C-Cl bond, creating a high activation energy barrier for the second substitution[3]. Elevated thermal energy and stronger deprotonating agents are mandatory to overcome this thermodynamic hurdle[6].
Q: How do I optimize conditions for alkoxylation instead of amination? A: Alkoxylation requires a harder nucleophile. The optimal approach is to generate the alkoxide in situ using Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) in the corresponding alcohol solvent (or anhydrous THF) at Room Temperature [3]. Mechanistic Causality: Alkoxide ions are stronger, "harder" nucleophiles than neutral amines. Using NaH ensures complete deprotonation of the alcohol, preventing competition from hydroxide ions, which would otherwise yield a strongly deactivated, unwanted hydroxypyrimidine byproduct.
Mechanism & Decision Workflow
Fig 1: Decision matrix for 4,6-dichloropyrimidine SNAr functionalization.
Experimental Protocols
The following self-validating protocols are designed to ensure high regioselectivity and yield by embedding analytical checkpoints directly into the workflow.
Protocol A: Regioselective Mono-Amination
Objective: Synthesize 4-amino-6-chloropyrimidine derivatives without over-reaction[3],[2].
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF or DCM (0.2 M concentration).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Validation Check: Allow 10 minutes for the internal temperature to stabilize; failing to do so will cause an exothermic runaway leading to di-substitution.
-
Base Addition: Add DIPEA (1.2 eq) in one portion.
-
Nucleophile Addition: Dissolve the primary or secondary amine (1.05 eq) in a small volume of THF. Add this solution dropwise over 15–30 minutes. Validation Check: Slow addition maintains a low localized concentration of the nucleophile, kinetically favoring mono-substitution.
-
Reaction: Stir the mixture, allowing it to slowly warm to room temperature over 2–5 hours. Monitor by TLC (Hexanes/EtOAc) or LC-MS. Validation Check: The reaction is complete when the starting material spot completely disappears.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: High-Temperature Di-Amination (Second Substitution)
Objective: Overcome resonance deactivation to install a second amine group[3],[5].
-
Preparation: Dissolve the mono-substituted intermediate from Protocol A (1.0 eq) in anhydrous DMF or 1,4-dioxane (0.1 M concentration) in a pressure vial.
-
Reagent Addition: Add the second amine (1.2–1.5 eq) and a strong base such as Cs₂CO₃ or NaOtBu (2.0 eq).
-
Thermal Activation: Seal the vial and heat the reaction mixture to 100–140 °C using an oil bath or microwave reactor.
-
Reaction: Stir vigorously for 12–24 hours. Validation Check: The mixture will likely change color and precipitate inorganic salts (e.g., NaCl). Monitor by LC-MS, as TLC may be difficult due to the polarity of the diamine product.
-
Workup: Cool to room temperature. Dilute heavily with water to solubilize the DMF and precipitate the product. Extract with EtOAc (3x), wash the organic layer extensively with water (5x) and brine to remove residual DMF, dry over Na₂SO₄, and concentrate.
Quantitative Data Summary
The table below summarizes the expected parameters and yields for various 4,6-dichloropyrimidine substitutions based on established literature[3],[5],[2].
| Reaction Type | Nucleophile | Optimal Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Mono-Amination | Aliphatic Amine | DIPEA | THF / DCM | 0 to 25 | 2 - 5 | 85 - 95 |
| Mono-Amination | Aniline derivative | K₂CO₃ | DMF / THF | 25 to 60 | 5 - 12 | 75 - 90 |
| Mono-Alkoxylation | Primary Alcohol | NaOH / NaH | Alcohol / THF | 25 | 1 - 3 | 80 - 95 |
| Di-Amination | Aliphatic Amine | Cs₂CO₃ / NaOtBu | DMF / Dioxane | 80 - 140 | 12 - 24 | 60 - 85 |
| Di-Amination | Aniline derivative | Pd-catalyst + NaOtBu | Toluene | 100 - 110 | 16 - 24 | 50 - 75 |
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL:[Link]
- Process for preparing 4,6-dichloro-pyrimidine (EP0807106B1)
-
Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines Source: ResearchGate URL:[Link]
-
DABCO-Catalyzed Nucleophilic Aromatic Substitution Source: NSF URL:[Link]
-
Expanding the Diversity of Allosteric Bcr-Abl Inhibitors Source: Semantic Scholar URL:[Link]
Sources
Technical Support Center: Handling Moisture Sensitivity in Chloropyrimidine Coupling
Core Philosophy: The Electrophilicity Paradox
Chloropyrimidines (particularly 2-chloro, 4-chloro, and 2,4-dichloropyrimidines) are ubiquitous scaffolds in drug discovery due to their high reactivity in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the very property that makes them excellent coupling partners—extreme electrophilicity at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogens—also makes them highly susceptible to moisture[1].
When trace water is present, especially under basic conditions, hydroxide ions act as aggressive competing nucleophiles. This leads to rapid hydrolysis of the starting material into a thermodynamically stable, dead-end hydroxypyrimidine (which tautomerizes to a pyrimidinone), permanently stalling your synthetic sequence[1].
Mechanistic Pathway Visualization
Fig 1. Mechanistic divergence of chloropyrimidines: desired coupling vs. moisture-driven hydrolysis.
Troubleshooting FAQs: The "Why" and "How"
Q1: My LC-MS shows a major byproduct with a mass corresponding to [M - Cl + OH]. What is the mechanistic cause? A: This is the classic signature of moisture-driven hydrolysis[1]. When trace water is present in your solvent or base, it acts as a competing nucleophile. The hydroxide ion attacks the highly electron-deficient C-4 or C-2 carbon, forming a negatively charged Meisenheimer-like complex[1]. Subsequent elimination of the chloride leaving group yields a hydroxypyrimidine, which rapidly tautomerizes to a highly stable, unreactive pyrimidinone.
Q2: I am performing a Buchwald-Hartwig amination. How do I prevent this hydrolysis while still using a strong base? A: The choice and handling of the base are critical. Strong alkoxide bases like sodium tert-butoxide (NaOt-Bu) are standard for Pd-catalyzed C-N couplings[2]. However, if NaOt-Bu is exposed to ambient humidity, it rapidly hydrolyzes to form tert-butanol and sodium hydroxide (NaOH). NaOH is a hard, aggressive nucleophile that will outcompete your amine for the chloropyrimidine. Solution: You must use rigorously dry NaOt-Bu[2]. Weigh the base inside an argon-filled glovebox. Alternatively, switch to a milder, less nucleophilic base like anhydrous cesium carbonate (Cs₂CO₃) combined with a highly active catalyst system (e.g., Pd₂(dba)₃ / Xantphos)[3].
Q3: I am running a Suzuki-Miyaura cross-coupling with a chloropyrimidine and an arylboronic acid. Aqueous bases are standard, but they destroy my starting material. What is the alternative? A: While traditional Suzuki couplings use aqueous Na₂CO₃ to activate the boronic acid, chloropyrimidines cannot survive these biphasic aqueous conditions at elevated temperatures. Solution: Transition to a strictly anhydrous protocol. The use of spray-dried potassium fluoride (KF) in anhydrous THF or dioxane is highly recommended[4]. Fluoride has a high affinity for boron, efficiently forming the reactive aryltrifluoroborate intermediate required for transmetalation without introducing oxygen-based nucleophiles that cause hydrolysis[4].
Quantitative Impact of Base and Solvent Selection
The table below summarizes the causality between moisture content, base selection, and the resulting synthetic pathway.
| Solvent / Base System | Moisture Content | Primary Reaction Pathway | Typical Target Yield | Hydrolysis Byproduct |
| THF (Benchtop) / K₂CO₃ (aq) | > 50,000 ppm | Hydrolysis (SNAr with OH⁻) | < 10% | > 85% |
| Dioxane (Anhydrous) / NaOt-Bu (Benchtop) | ~ 500 ppm | Mixed (Coupling + Hydrolysis) | 40% | 45% |
| Dioxane (Anhydrous) / NaOt-Bu (Glovebox) | < 50 ppm | Buchwald-Hartwig Amination | 92% | < 2% |
| THF (Anhydrous) / Spray-dried KF | < 50 ppm | Suzuki Cross-Coupling | 89% | < 1% |
Self-Validating Protocol: Anhydrous Buchwald-Hartwig Amination
To ensure scientific integrity, this protocol includes a self-validating visual checkpoint to confirm the absence of moisture before the reaction proceeds.
Reagents: 4-Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOt-Bu (1.5 equiv), Anhydrous 1,4-Dioxane (0.2 M).
Step-by-Step Methodology:
-
Glassware Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat 3 times).
-
Azeotropic Drying of the Amine: If the amine nucleophile is an oil or hygroscopic, dissolve it in anhydrous toluene and concentrate under reduced pressure (repeat twice) to azeotropically remove trace water.
-
Glovebox Assembly: Transfer the Schlenk tube to an Argon-filled glovebox. Weigh the NaOt-Bu (1.5 equiv) directly into the tube. Causality note: This prevents the formation of NaOH, which is the primary driver of chloropyrimidine hydrolysis.
-
Catalyst Pre-Activation: Outside the glovebox, under an Argon stream, add Pd₂(dba)₃, Xantphos, and the chloropyrimidine. Inject anhydrous 1,4-Dioxane.
-
Self-Validation Checkpoint: Stir the mixture at room temperature for 5 minutes.
-
Pass: The solution should turn a deep, clear red/orange, indicating the formation of the active Pd(0)-Xantphos complex.
-
Fail: If the solution turns jet black and precipitates form immediately, moisture or oxygen has quenched the catalyst into inactive "Pd black". Do not proceed; discard and restart.
-
-
Reaction Execution: Inject the azeotropically dried amine. Seal the Schlenk tube and heat to 90 °C for 12 hours.
-
Quench and Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the spent catalyst and inorganic salts. Concentrate for column chromatography.
References
- Source: acs.
- Source: benchchem.
- Source: nih.
- Source: rsc.
Sources
Validation & Comparative
LC-MS Analysis and Fragmentation Profiling of Chloropyrimidines: A Comparative Platform Guide
Chloropyrimidines are indispensable electrophilic building blocks in drug discovery, frequently utilized in nucleophilic aromatic substitution (S
This guide objectively compares leading LC-MS platforms and ionization techniques for chloropyrimidine analysis, providing drug development professionals with the mechanistic insights and self-validating protocols needed to optimize their analytical workflows.
The Causality of Chloropyrimidine Fragmentation (Expertise & Experience)
When subjected to CID in tandem mass spectrometry (MS/MS), chloropyrimidines exhibit highly informative fragmentation cascades. Understanding the physical chemistry driving these cleavages is critical for accurate spectral interpretation and structural elucidation.
-
Isotopic Fingerprinting: Chlorine naturally exists as two stable isotopes:
Cl (75.78%) and Cl (24.22%). Consequently, a mono-chloropyrimidine will display a characteristic precursor ion [M+H] to [M+2+H] ratio of approximately 3:1[3]. Dichloropyrimidines exhibit a distinct 9:6:1 ratio (M : M+2 : M+4). Recognizing this isotopic envelope is the first step in determining whether a subsequent fragment ion has retained or lost the chlorine atom. -
Primary Cleavage (Loss of Cl
or HCl): The C-Cl bond is relatively labile under MS/MS conditions. Depending on the collision energy and the molecular environment, the precursor ion often expels a chlorine radical (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> Da) or a neutral molecule of hydrogen chloride ( Da)[3]. The loss of HCl is strongly favored when an adjacent proton-donating moiety (e.g., an amino or hydroxyl group) is present on the pyrimidine ring, driving the formation of a thermodynamically stabilized, conjugated product ion. -
Secondary Cleavage (Pyrimidine Ring Opening): Following dehalogenation, the pyrimidine core undergoes characteristic retro-synthetic cleavages. The most prominent pathway is the neutral loss of hydrogen cyanide (HCN,
Da)[5]. This occurs via the rupture of the N1-C2 and C3-C4 bonds, a universal hallmark of nitrogenous heterocycles.
Mechanistic CID fragmentation pathway of chloropyrimidines highlighting primary and secondary losses.
Comparative Guide to LC-MS Platforms
Selecting the appropriate ionization method and mass analyzer is critical for balancing sensitivity, structural resolution, and throughput.
Ionization Techniques: ESI vs. APCI
While Electrospray Ionization (ESI) is the default for most pharmaceutical applications, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific halogenated precursors.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Mechanism | Ion evaporation / Charge depletion | Corona discharge / Gas-phase ion-molecule reaction |
| Analyte Suitability | Polar, basic chloropyrimidines (e.g., aminochloropyrimidines)[6][7] | Non-polar, highly halogenated or aprotic pyrimidines |
| Adduct Formation | Prone to [M+Na] | Rare; strictly [M+H] |
| In-Source Fragmentation | Low (Soft ionization, preserves precursor)[6] | Moderate to High (Thermal degradation possible) |
| Verdict | Primary Choice for drug-like derivatives. | Alternative for volatile/non-polar precursors. |
Mass Analyzers: QqQ vs. Q-TOF vs. Orbitrap
The choice of mass analyzer dictates whether the method is suited for routine quantification or complex structural elucidation[4][8].
| Platform | Resolution & Mass Accuracy | Sensitivity (LOD) | Structural Elucidation (MS | Best Use Case |
| Triple Quadrupole (QqQ) | Unit resolution (~0.7 Da) | Excellent (Femtogram level in MRM) | MS/MS only (Product, Precursor, Neutral Loss) | High-throughput quantification of known chloropyrimidine impurities[4]. |
| Q-TOF | High (>30,000 FWHM), <2 ppm error | Good (Picogram level) | MS/MS (High-res fragments) | Identifying unknown byproducts and confirming empirical formulas[8]. |
| Orbitrap | Ultra-High (>100,000 FWHM), <1 ppm error | Good to Excellent | MS | Deep mechanistic structural elucidation and complex matrix analysis. |
Self-Validating Experimental Protocol
To ensure reproducibility and prevent artifact generation, the following protocol details a high-resolution LC-Q-TOF MS workflow for profiling synthesized chloropyrimidines (e.g., 2,4-dichloro-5-substituted pyrimidines) and their hydrolysis byproducts[4].
Step 1: Sample Preparation
-
Dissolve the chloropyrimidine sample in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.
-
Causality: Acetonitrile ensures the solubility of halogenated organics without the risk of solvolysis. Using alcoholic solvents (like methanol) can trigger unintended S
Ar reactions with reactive chloropyrimidines, artificially generating methoxypyrimidine artifacts during sample prep.
-
-
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality: This gradient ensures that polar hydrolysis byproducts (e.g., hydroxypyrimidines) elute early, while the highly retained, hydrophobic unreacted di-chloropyrimidines elute later, preventing ion suppression[4].
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Step 3: MS Acquisition (Q-TOF)
-
Ion Source: ESI in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).
-
Collision Energy (CE): Ramped from 15 eV to 35 eV.
-
Causality: Ramping the CE ensures the capture of both the highly labile chlorine loss (which occurs at low CE) and the more stable pyrimidine ring cleavages (which require high CE) within a single composite MS/MS spectrum.
-
End-to-end LC-MS/MS workflow for the structural profiling of chloropyrimidines.
References
1.9 - ResearchGate[9] 2. 3 - Benchchem[3] 3.6 - Gdańsk University of Technology[6] 4.7 - Benchchem[7] 5.1 - NIH/PMC[1] 6.4 - Benchchem[4] 7.2 - ACS Publications[2] 8.8 - MDPI[8] 9.5 - AIP Publishing[5]
Sources
- 1. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chem.pg.edu.pl [chem.pg.edu.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
HPLC purity methods for kinase inhibitor intermediates
Advanced Chromatographic Strategies for Kinase Inhibitor Intermediates: A Comparative Guide to RP-HPLC, HILIC, and SFC
Introduction
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for all intermediate profiling. However, the highly polar and basic nature of these molecules often leads to poor retention, severe peak tailing due to secondary silanol interactions, and inadequate resolution[4][5]. This guide objectively compares RP-HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) to establish a self-validating framework for method selection.
Mechanistic Evaluation of Chromatographic Modes
Reversed-Phase HPLC (RP-HPLC)
-
Causality Check: While TFA improves peak shape by forming ion pairs with basic analytes, it causes severe ion suppression in mass spectrometry (LC-MS)[4]. Furthermore, for highly polar intermediates (LogP < 0), RP-HPLC often fails to provide adequate retention, causing analytes to elute in the void volume alongside solvent peaks.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is specifically engineered for polar, hydrophilic compounds that struggle to retain in RP-HPLC[8]. The stationary phase is polar (e.g., bare silica, amide, zwitterionic), and the mobile phase is highly organic (typically >60% acetonitrile) with a small aqueous buffer component[4][9].
-
Causality Check: Retention in HILIC is driven by the partitioning of the analyte into a water-enriched layer immobilized on the polar stationary phase[8][9]. Because the mobile phase is highly volatile and lacks non-volatile ion-pairing reagents, HILIC provides a 10-fold increase in electrospray ionization (ESI-MS) sensitivity compared to RP-HPLC, making it ideal for trace impurity identification[6][8].
Supercritical Fluid Chromatography (SFC)
SFC utilizes supercritical carbon dioxide (CO2) combined with polar co-solvents (e.g., methanol) as the mobile phase[10][11]. It operates as a normal-phase technique but offers the speed and efficiency of gas chromatography.
-
Causality Check: The high diffusivity and low viscosity of supercritical CO2 allow for linear velocities 8–20 times faster than HPLC without sacrificing column efficiency[7][12]. SFC is particularly dominant in resolving chiral intermediates and scaling up to preparative isolation, reducing organic solvent consumption by up to 80%[12][13].
Method Selection Logic & Workflows
To prevent wasted method development time, chromatographic selection must be driven by the physicochemical properties of the intermediate (LogP, pKa, and chirality).
Caption: Logical decision tree for selecting the optimal chromatographic method for kinase inhibitor intermediates.
Step-by-Step Methodology: HILIC Method Development for Polar Basic Intermediates
To establish a self-validating system for polar intermediates (e.g., pyrimidine-based precursors), follow this protocol:
-
Stationary Phase Selection: Choose an Amide or Zwitterionic (ZIC-HILIC) column (e.g., 1.7 µm, 2.1 x 100 mm). These chemistries offer superior hydrogen bonding and electrostatic interactions for nitrogen-rich heterocycles compared to bare silica[8].
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using formic acid to ensure complete protonation of the basic intermediate[4].
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Critical Rule: Never use 100% aqueous conditions. Always maintain at least 3-5% water in the organic phase to preserve the immobilized hydration layer on the column[4].
-
-
Sample Preparation (Diluent): Dissolve the intermediate in a high-organic diluent (e.g., 75-80% Acetonitrile). Injecting samples dissolved in 100% water will disrupt the stationary phase's water layer, leading to severe peak distortion and retention time shifts[8].
-
Gradient Optimization:
-
Initial conditions: 90% B (highly retained state).
-
Run a shallow gradient down to 50% B over 15 minutes. In HILIC, water is the strong elution solvent, so increasing the aqueous percentage elutes the analytes[6].
-
-
System Equilibration & Validation: Equilibrate the column with at least 20 column volumes of the initial mobile phase to stabilize the water layer. Validate the method according to ICH Q2 guidelines, ensuring the tailing factor (Tf) is ≤ 1.5 and resolution (Rs) between the intermediate and its closest synthetic impurity is ≥ 2.0[2].
Caption: Step-by-step experimental workflow for HILIC method development of polar intermediates.
Step-by-Step Methodology: Preparative SFC Isolation of Chiral Intermediates
-
Column Selection: Select an immobilized polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or IC) which tolerates a wide range of organic modifiers[12][13].
-
Mobile Phase & Modifier: Use supercritical CO2 as the primary fluid. Add 5-20% Methanol containing 0.1% Diethylamine (DEA) as a basic additive to improve peak shape for basic kinase intermediates[12].
-
Parameter Tuning: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35°C to maintain fluid density and optimize mass transfer[10].
-
Scale-Up: Transfer the analytical method (4.6 mm ID) to a preparative column (21 mm ID) using geometric scaling of the flow rate, enabling the isolation of gram-quantities of the target enantiomer in hours[7][13].
Quantitative Performance Comparison
The following table synthesizes the operational parameters and performance metrics of the three chromatographic modes when applied to basic pharmaceutical intermediates.
| Parameter | RP-HPLC | HILIC | SFC |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophilic partitioning / Ion-exchange | Normal-phase / Hydrogen bonding |
| Best Suited For | Medium-to-high LogP (>1) | Highly polar, basic (LogP < 0) | Chiral intermediates, Preparative Isolation |
| Mobile Phase | Water / ACN or MeOH | ACN / Water (High Organic) | Supercritical CO2 / MeOH |
| MS Compatibility | Moderate (Ion-pairing agents suppress signal) | Excellent (High volatility enhances ESI) | Excellent (CO2 evaporates instantly) |
| Analysis Speed | Standard (10-30 mins) | Fast (5-15 mins) | Ultra-Fast (3-10 mins) |
| Solvent Consumption | High | High | Low (Reduces organic waste by ~70%) |
| Key Limitation | Poor retention of polar bases | Long column equilibration times | Lower solubility for highly polar salts |
Data synthesized from comparative pharmaceutical impurity profiling studies[4][6][7][10][12].
Conclusion
The structural complexity of modern kinase inhibitors demands a multi-faceted analytical approach. While 5 remains the standard for late-stage API purity, 8 provides unparalleled resolution and MS sensitivity for polar basic intermediates[4][8]. Conversely, for chiral resolution and rapid preparative isolation, modern 12 has proven to be a robust, green alternative that significantly accelerates pre-clinical timelines[12][13]. By aligning the physicochemical properties of the intermediate with the fundamental mechanisms of the stationary phase, analytical scientists can build robust, self-validating purity methods.
References
-
Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities - PubMed (NIH). 10
-
Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck - HPLC.eu.13
-
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography - PharmTech. 7
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC (NIH). 8
-
Practical Advances in SFC for the Purification of Pharmaceutical Molecules - LCGC International. 12
-
Purification Services (SFC vs HPLC) - Selvita. 11
-
Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods - Masis. 1
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique - Longdom Publishing. 6
-
A Comparative Guide to the Validation of an HPLC Method Using 1-Octanesulfonic Acid versus Hydrophilic Interaction Liquid Chromatography - Benchchem. 4
-
NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS - International Journal of Pharmaceutical and Biological Science Archive. 5
-
Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review - American Pharmaceutical Review. 9
-
Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib - Progress in Chemical and Biochemical Research. 2
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- 1. masis.jp [masis.jp]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpba.in [ijpba.in]
- 6. longdom.org [longdom.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Supercritical fluid chromatography for GMP analysis in support of pharmaceutical development and manufacturing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selvita.com [selvita.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to the Structural Validation of N-substituted Pyrimidin-4-amines
For researchers, scientists, and drug development professionals, the synthesis of novel molecular entities is only the beginning. The true challenge—and the bedrock of reliable downstream data—lies in the unambiguous confirmation of a molecule's structure. This is particularly critical for scaffolds like N-substituted pyrimidin-4-amines, a privileged structure in medicinal chemistry, frequently found at the core of kinase inhibitors and other targeted therapeutics.[1][2]
The synthetic route to these compounds, often a nucleophilic aromatic substitution on a 4-chloropyrimidine precursor, presents a classic regioselectivity challenge.[3] The ambident nature of the pyrimidine ring system can lead to undesired O-substituted isomers, which may possess drastically different physical, chemical, and biological properties. An unconfirmed structure is not just an academic ambiguity; it's a potential source of misleading biological data, wasted resources, and irreproducible results.
This guide provides an in-depth, technically grounded strategy for validating the structure of N-substituted pyrimidin-4-amines. We will move beyond simple verification of molecular weight to a holistic, multi-technique approach that provides irrefutable proof of connectivity, ensuring the absolute integrity of your research.
The Analytical Triad: A Multi-Pronged Approach to Certainty
No single analytical technique can provide the complete picture with absolute certainty in all cases. A robust validation strategy integrates data from three core methodologies: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when possible, X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Workflow for Structural Validation
The following diagram outlines a logical workflow, integrating screening-level and definitive analytical techniques to efficiently and accurately confirm the structure of a newly synthesized N-substituted pyrimidin-4-amine.
Caption: Integrated workflow for N-substituted pyrimidin-4-amine validation.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Connectivity
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For differentiating N- versus O-alkylation, two-dimensional (2D) NMR experiments are not just helpful; they are essential.[4][5]
Key NMR Experiments:
-
¹H NMR: Provides the initial overview. Key diagnostic signals include the amine proton (N-H), which is often a broad singlet, and the protons on the pyrimidine ring. Its primary role here is to confirm the presence of key functional groups and check for purity.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons (C2, C4, C5, C6) are particularly sensitive to the nature of the substituent at the C4 position.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment. This is the most critical experiment for proving the N-substituted linkage.[6] The HMBC experiment detects correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH).
The irrefutable proof of an N-substituted pyrimidin-4-amine comes from observing a three-bond correlation (³J_CH) from the amine proton (N-H) to carbons C5 and C2 of the pyrimidine ring. Additionally, a two-bond correlation (²J_CH) to C4 should be visible. Protons on the alpha-carbon of the N-substituent will also show a ³J_CH correlation to C4.[7]
Visualizing the Proof: HMBC Correlations
The diagram below illustrates the key HMBC correlations that differentiate the desired N-substituted product from the potential O-substituted side product. The presence of the N-H to C2/C5 correlation is unambiguous proof of the N-linkage.
Caption: Key HMBC correlations for structural assignment.
Note: The above DOT script is illustrative. Actual molecular rendering is not possible in DOT; image placeholders would be needed in a real application.
Mass Spectrometry (MS): The Formula Confirmer
Mass spectrometry's primary role is to confirm the molecular weight and, by extension, the elemental composition of the synthesized compound.
-
Low-Resolution MS (e.g., LC-MS): Used as a rapid, high-throughput check during synthesis and purification to confirm the presence of the product with the expected molecular weight.
-
High-Resolution MS (HRMS): This is the critical validation step. HRMS provides an exact mass measurement to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula, confirming that no unexpected atoms have been added or lost during the reaction.
-
Fragmentation Analysis: While less definitive than NMR for isomer differentiation, the fragmentation patterns observed in MS/MS or EI-MS can sometimes offer clues.[8][9][10] The stability of the pyrimidine ring often results in it being retained in many fragment ions.[9] However, fragmentation is highly dependent on the nature of the substituents.[9][11]
X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[12][13] It generates a three-dimensional model of the molecule, showing the exact position of every atom and the bonds between them.[14][15][16]
-
Strengths: Provides absolute stereochemistry and regiochemistry. The resulting crystal structure is considered definitive proof.[12][17]
-
Limitations: The primary challenge is obtaining a high-quality single crystal, which can be a time-consuming and sometimes unsuccessful process. It is not a high-throughput technique.
Data Summary: A Comparative Guide
The following table objectively compares the strengths and limitations of each technique in the specific context of validating N-substituted pyrimidin-4-amines.
| Technique | Primary Role | Strengths | Limitations |
| 2D NMR (HMBC) | Definitive Connectivity | Unambiguously differentiates N- vs. O-isomers[4][5]; Provides full structural map. | Requires a pure sample; can be complex to interpret if signals overlap. |
| HRMS | Molecular Formula | Confirms elemental composition with high precision; Very high sensitivity. | Does not differentiate between isomers (which have the same formula). |
| X-ray Crystallography | Absolute Structure | Provides an irrefutable 3D structure[12][13]; The "gold standard" for proof. | Requires a high-quality single crystal, which is not always possible to obtain. |
Protocol: Definitive Isomer Identification using HMBC
This protocol outlines the steps for acquiring and analyzing an HMBC spectrum to confirm the N-substitution pattern.
Objective: To observe the ²J and ³J correlations from the amine proton (N-H) and the substituent's alpha-protons to the pyrimidine ring carbons.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it helps to slow the exchange of the N-H proton, making it easier to observe.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Acquire standard ¹H and ¹³C spectra first to determine the chemical shifts of all protons and carbons.
-
-
HMBC Acquisition:
-
Select a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the spectral widths to encompass all proton and carbon signals.
-
Crucially, set the long-range coupling constant (J_XH) optimization value. A standard value is 8 Hz, which is effective for detecting typical ²J and ³J couplings.
-
-
Data Processing & Analysis:
-
Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).
-
Primary Analysis: Locate the N-H proton signal on the F2 (¹H) axis. Look for cross-peaks at the chemical shifts of the pyrimidine carbons on the F1 (¹³C) axis.
-
Confirmation:
-
Expect to see: A strong cross-peak from the N-H proton to C4 (²J).
-
Expect to see: Cross-peaks from the N-H proton to C2 and C5 (³J).
-
Expect to see: A cross-peak from the protons on the alpha-carbon of the substituent (e.g., the -CH₂- group attached to the nitrogen) to C4 (³J).
-
-
Absence of Evidence: The absence of these key correlations, particularly the N-H to C2/C5, is strong evidence that the desired N-substituted product has not been formed.
-
Conclusion
The rigorous structural validation of N-substituted pyrimidin-4-amines is a non-negotiable step in drug discovery and chemical research. While HRMS confirms the correct molecular formula, it is the detailed connectivity map provided by 2D NMR, specifically the HMBC experiment, that offers the definitive proof required to distinguish between critical N- and O-substituted isomers. By adopting this multi-technique, evidence-based approach, researchers can proceed with confidence, knowing their biological findings are built on a foundation of verified chemical integrity.
References
-
Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]
- Unknown Authors. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives.
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-8. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]
-
Gogoi, K., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports. Available at: [Link]
-
Unknown Authors. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. ChemMedChem. Available at: [Link]
-
Khasanov, S. S., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Aburzeza, M. M., et al. (2025). 4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation. ResearchGate. Available at: [Link]
-
van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
-
Unknown Authors. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. Available at: [Link]
-
Unknown Authors. (n.d.). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. ResearchGate. Available at: [Link]
-
van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). 19: HMBC. Available at: [Link]
-
Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-8. Available at: [Link]
-
Al-Issa, S. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
Sources
- 1. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
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- 14. researchgate.net [researchgate.net]
- 15. 2-Chloropyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
In-Depth Spectroscopic Profiling and Performance Comparison: 6-Chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine vs. Benchmark Pyrimidine Intermediates
Executive Summary
As a Senior Application Scientist, I present this objective comparison guide to evaluate the spectroscopic profile, reactivity, and synthetic utility of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine (CAS: 1292577-03-7). This compound is a critical mono-aminated intermediate utilized in the development of Salt-Inducible Kinase (SIK) inhibitors and other targeted oncology/immunology therapeutics[1]. The regioselective Nucleophilic Aromatic Substitution (
Mechanistic Context & Structural Significance
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine relies on the regioselective mono-amination of 4,6-dichloropyrimidine with 2,4-dimethoxyaniline. The choice of the 2,4-dimethoxy variant over an unsubstituted phenyl ring is driven by three critical factors:
-
Electronic Effects: The two strongly electron-donating methoxy groups (-OCH
) at the ortho and para positions significantly increase the nucleophilicity of the aniline nitrogen, facilitating the initial displacement of the first chloride under mild conditions (50°C). -
Steric and Conformational Locking: The bulky ortho-methoxy group restricts free rotation around the C(aryl)-N bond. This steric encumbrance, combined with the electron-donating nature of the aniline, deactivates the remaining C6-chloride toward a second
reaction. This ensures high mono-amination regioselectivity and prevents the formation of symmetrical diamines. -
Downstream Coupling: The remaining C6-chloride is perfectly primed for palladium-catalyzed Buchwald-Hartwig cross-coupling with secondary amines or Suzuki coupling with boronic acids to yield the final Active Pharmaceutical Ingredient (API).
Figure 1: Regioselective SNAr and downstream cross-coupling workflow for SIK inhibitor synthesis.
Spectroscopic Data Comparison
To objectively evaluate the product's structural integrity and electronic properties, we compare it against its precursor (4,6-dichloropyrimidine) and an unsubstituted analog (6-chloro-N-phenylpyrimidin-4-amine).
Table 1: Comparative H NMR and LC-MS Profiling
| Compound | Pyrimidine H2 (ppm) | Pyrimidine H5 (ppm) | N-H (ppm) | Methoxy (ppm) | LC-MS [M+H] |
| 4,6-Dichloropyrimidine | 8.75 (s) | 7.65 (s) | N/A | N/A | 148.97 |
| 6-Chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine | 8.35 (s) | 6.75 (s) | 9.55 (br s) | 3.80 (s), 3.75 (s) | 266.07 |
| 6-Chloro-N-phenylpyrimidin-4-amine | 8.40 (s) | 6.85 (s) | 9.80 (br s) | N/A | 206.04 |
Analytical Insights:
-
Regiochemistry Confirmation: The dramatic upfield shift of the pyrimidine H5 proton from 7.65 ppm (precursor) to 6.75 ppm confirms the successful substitution of one electron-withdrawing chlorine atom with an electron-donating amine group[2].
-
Electronic Shielding: The N-H proton in the 2,4-dimethoxy variant (9.55 ppm) is more shielded than in the unsubstituted phenyl variant (9.80 ppm). This is due to the
resonance effect of the methoxy groups propagating through the aromatic system to the amine nitrogen, which is a critical indicator of the compound's altered reactivity profile.
Figure 2: Multi-modal spectroscopic validation logic for structural confirmation.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Regioselective Synthesis and Isolation
This protocol is adapted from established patent literature for SIK inhibitor intermediates[3].
-
Reagent Preparation: Dissolve 4,6-dichloropyrimidine (1.2 g, 8.11 mmol) in 2-propanol (34 mL).
-
Causality: 2-propanol provides optimal solubility for the starting materials while maintaining a moderate boiling point, allowing strict kinetic control over the
reaction.
-
-
Nucleophile Addition: Add 2,4-dimethoxyaniline (1.03 g, 6.75 mmol) and N,N-diisopropylethylamine (DIPEA) (2.82 mL, 16.22 mmol).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This drives the equilibrium forward without competing with the aniline for the electrophilic pyrimidine carbon.
-
-
Thermal Control: Stir the reaction mixture at 50°C for 24 hours.
-
Causality: Maintaining exactly 50°C is critical. Higher temperatures risk overcoming the steric/electronic barrier, leading to unwanted bis-amination (displacement of the second chloride), while lower temperatures result in incomplete conversion.
-
-
Workup & Isolation: Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate. Extract, dry over Na
SO , and concentrate in vacuo. Purify via flash chromatography (silica gel) to yield the pure intermediate.-
Self-Validation Check: TLC analysis should show a single new spot with an
lower than the starting pyrimidine but higher than the highly polar aniline.
-
Protocol 2: High-Resolution NMR Sample Preparation & Acquisition
-
Solvent Selection: Dissolve 15 mg of the purified intermediate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
).-
Causality: DMSO-
disrupts intermolecular hydrogen bonding, ensuring sharp N-H signals and complete solubility of the polar pyrimidine core, which is prone to aggregation in less polar solvents like CDCl .
-
-
Acquisition: Acquire
H NMR at 400 MHz (16 scans, relaxation delay 1.0 s) and C NMR at 100 MHz (1024 scans). -
Self-Validation Check: Confirm the integration ratio of the methoxy protons (6H total, ~3.80 and 3.75 ppm) relative to the single pyrimidine H5 proton (1H, ~6.75 ppm). Any deviation from a 6:1 ratio indicates incomplete purification or the presence of bis-aminated byproducts.
Performance Evaluation vs. Alternatives
When designing a kinase inhibitor library, selecting the correct mono-aminated intermediate dictates the success of the entire synthetic campaign.
-
Reactivity vs. Stability: The 2,4-dimethoxy variant offers superior bench stability compared to the unsubstituted analog. The electron-rich aniline ring reduces the electrophilicity of the pyrimidine core, preventing premature hydrolysis of the C6-chloride during prolonged storage.
-
Cross-Coupling Efficiency: While the reduced electrophilicity makes the
displacement of the second chloride difficult (a benefit for regioselectivity), it necessitates the use of highly active palladium precatalysts (e.g., RuPhos Pd G3 or BrettPhos Pd G3) for subsequent Buchwald-Hartwig aminations. In contrast, the unsubstituted analog can often couple using standard Pd (dba) /BINAP systems, albeit with lower overall stability. -
Biological Relevance: The 2,4-dimethoxy group frequently acts as a critical pharmacophore, occupying specific hydrophobic pockets in the kinase hinge region (e.g., SIK, EGFR). Therefore, despite requiring more optimized catalytic conditions downstream, this specific intermediate is vastly superior for targeted oncology library synthesis.
References
- Source: World Intellectual Property Organization (Patent WO2013136070A1)
Sources
- 1. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder - Google Patents [patents.google.com]
Comparative Yield Analysis of Pyrimidine Substitution Catalysts: A Mechanistic and Practical Guide
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter the challenges associated with the functionalization of pyrimidine scaffolds. Pyrimidines are privileged structures in drug discovery, ubiquitous in kinase inhibitors and nucleoside analogs. However, executing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) on these electron-deficient heterocycles is notoriously difficult.
This guide provides an objective, data-driven comparison of catalyst performance for pyrimidine substitution, bridging the gap between mechanistic theory and benchtop execution.
Mechanistic Causality: Catalyst Poisoning vs. Steric Shielding
The primary mode of failure in pyrimidine cross-coupling is catalyst poisoning . The basic nitrogen atoms within the pyrimidine ring act as competitive ligands. When using traditional, small-bite-angle ligands like triphenylphosphine (PPh₃), the palladium center remains sterically exposed. The pyrimidine nitrogens coordinate strongly to the Pd(II) intermediates, creating a stable, unreactive complex that effectively halts the catalytic cycle (1).
To overcome this, modern catalytic systems employ dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos). These ligands solve the causality of failure through two mechanisms:
-
Steric Shielding: The bulky biaryl framework wraps around the palladium center, physically blocking the pyrimidine nitrogens from coordinating.
-
Electronic Activation: The highly electron-rich nature of the dialkylphosphine moiety accelerates the oxidative addition of Pd(0) into deactivated or sterically hindered C-Cl and C-Br bonds.
Furthermore, utilizing pre-catalysts (such as Buchwald G2 or G3 palladacycles) ensures a precise 1:1 Pd-to-ligand ratio and rapid generation of the active Pd(0) species under mild conditions, bypassing the degradation pathways common with in situ catalyst generation (2).
Caption: Catalytic cycle of pyrimidine cross-coupling highlighting poisoning vs. steric shielding.
Comparative Yield Analysis
The following table synthesizes quantitative yield data across various catalyst systems for pyrimidine substitution. The data illustrates the stark contrast between first-generation catalysts and modern pre-catalyst systems. For instance, in Buchwald-Hartwig aminations of pyrido[2,3-d]pyrimidines, standard bidentate ligands like BINAP often result in >90% unreacted starting material, whereas XPhos or RuPhos can drive the reaction to >90% yield (3).
| Catalyst System | Ligand Type | Reaction Type | Average Yield (%) | Primary Limitation / Observation |
| Pd(PPh₃)₄ | Monodentate (Small) | Suzuki-Miyaura | 30 - 50%* | High susceptibility to catalyst poisoning. *Can reach ~70% only under intense microwave irradiation (4). |
| Pd(dppf)Cl₂ | Bidentate | Suzuki-Miyaura | 60 - 75% | Improved stability over PPh₃, but suffers from sluggish transmetalation with sterically hindered boronic acids. |
| Pd₂(dba)₃ / BINAP | Bidentate | Buchwald-Hartwig | < 10% | Poor oxidative addition into pyrimidine halides; mostly results in unreacted starting material or debromination. |
| XPhos Pd G2 / G3 | Monodentate (Bulky) | Suzuki-Miyaura | 85 - 98% | Excellent steric shielding prevents N-coordination; rapid pre-catalyst activation ensures high turnover numbers. |
| RuPhos Pd G3 | Monodentate (Bulky) | Buchwald-Hartwig | 90 - 95% | Superior for secondary amines; effectively suppresses hydrodehalogenation side reactions. |
Experimental Methodology: Self-Validating High-Throughput Screening Protocol
To objectively determine the optimal catalyst for a novel pyrimidine substrate, a High-Throughput Experimentation (HTE) approach is required. The following protocol is designed as a self-validating system : it incorporates internal standards to ensure mass balance and negative controls to rule out background uncatalyzed Nucleophilic Aromatic Substitution (S_NAr).
Step-by-Step Protocol
1. Preparation of Stock Solutions (in Glovebox)
-
Substrate/Standard Solution: Dissolve the pyrimidine halide (0.1 M) and an inert internal standard (e.g., 4,4'-di-tert-butylbiphenyl, 0.05 M) in anhydrous, degassed 1,4-dioxane. Causality: The internal standard allows for absolute yield quantification via LC-MS, validating that low yields are due to poor conversion rather than sample loss.
-
Nucleophile Solution: Dissolve the boronic acid or amine (0.12 M) in degassed 1,4-dioxane.
-
Base Suspension: Prepare a suspension of finely milled anhydrous K₃PO₄ or Cs₂CO₃ (0.2 M) in 1,4-dioxane.
2. Catalyst Array Dispensing
-
Into a 24-well or 96-well glass-lined block, dispense 2.0 mol% of various pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3, Pd(dppf)Cl₂).
-
Self-Validation Control: Leave at least one well completely free of palladium to serve as a negative control. If product forms here, the pyrimidine is undergoing background S_NAr, not cross-coupling.
3. Reaction Assembly and Execution
-
Dispense 100 µL of the Substrate/Standard solution, 100 µL of the Nucleophile solution, and 150 µL of the Base suspension into each well.
-
Seal the block with a PTFE-lined mat, remove from the glovebox, and heat to 80°C with vigorous orbital shaking (800 rpm) for 4–12 hours. Causality: Vigorous agitation is critical because inorganic bases are insoluble in organic solvents; the reaction occurs at the solid-liquid interface.
4. Quenching and LC-MS/UPLC Analysis
-
Cool the block to room temperature. Quench each well with 500 µL of acetonitrile/water (1:1) to solubilize salts and halt the reaction.
-
Filter through a 0.2 µm PTFE filter plate into an analytical plate.
-
Analyze via LC-MS. Calculate the yield by comparing the product peak area against the internal standard peak area.
Caption: High-throughput experimentation (HTE) workflow for pyrimidine catalyst screening.
References
-
Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles Source: NIH PubMed Central (PMC) URL:[Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: Semantic Scholar URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and molecular modeling of novel pyrido[2,3-d]pyrimidine analogs as antifolates: Application of Buchwald-Hartwig aminations of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Assessment of Residual Solvents in Pharmaceutical Intermediates
As a Senior Application Scientist in pharmaceutical development, one of the most persistent bottlenecks I encounter during API scale-up is the rigorous assessment of residual solvents (RS). Residual solvents are volatile organic chemicals used or generated during the synthesis of drug substances and excipients. Because they provide no therapeutic benefit and carry varying degrees of toxicity, their control is strictly mandated by regulatory frameworks such as the [1].
In this guide, we will objectively compare the industry gold standard—Headspace Gas Chromatography (HS-GC)—against traditional Direct Injection GC and the rapidly emerging high-throughput alternative, Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS). By understanding the fundamental physical chemistry driving these techniques, you can implement self-validating protocols that ensure regulatory compliance while optimizing laboratory throughput.
Regulatory Context & The Causality of Solvent Classification
Before selecting an analytical modality, we must understand why we are testing. The [2] aligns with ICH Q3C to categorize residual solvents into three distinct classes based on their toxicological risk:
-
Class 1 (Avoid): Known human carcinogens or environmental hazards (e.g., Benzene, Carbon Tetrachloride). These require ultra-trace detection limits (often < 2 ppm).
-
Class 2 (Limit): Non-genotoxic animal carcinogens or agents causing reversible toxicity (e.g., Acetonitrile, Methanol). Limits are dictated by Permitted Daily Exposure (PDE) [3].
-
Class 3 (Low Toxic Potential): Solvents with low human toxicity (e.g., Acetone, Ethanol). Limits are generally set at 50 mg/day (equivalent to 5000 ppm) [3].
The chemical diversity of these solvents—ranging from highly volatile alkanes to polar, high-boiling amides—dictates that no single analytical method is universally perfect. The decision must be driven by the volatility of the target solvent and the solubility of the intermediate matrix.
Decision matrix for selecting the optimal residual solvent analysis modality.
Analytical Modalities: A Critical Comparison
A. Headspace GC-FID/MS (The Gold Standard)
Directly injecting a pharmaceutical intermediate (which is often a heavy, non-volatile organic salt) into a GC will rapidly degrade the inlet liner and stationary phase, leading to severe peak tailing and baseline drift. Headspace (HS) extraction solves this by thermodynamically driving the volatile solvents out of the liquid matrix and into the gas phase. Only the gas phase is injected, perfectly preserving the analytical column.
B. Direct Injection GC
Reserved exclusively for high-boiling Class 2/3 solvents (e.g., Sulfolane, Tetralin) that lack the vapor pressure required to partition into the headspace at standard incubation temperatures (80°C - 105°C). This method suffers from high matrix interference and requires frequent instrument maintenance.
C. HS-SIFT-MS (The High-Throughput Innovator)
Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS) eliminates the chromatographic separation step entirely. Instead, it utilizes direct, soft chemical ionization (using rapidly switchable reagent ions like
Workflow comparison between conventional HS-GC-FID and high-throughput HS-SIFT-MS.
Quantitative Performance Comparison
Recent cross-platform studies comparing USP <467> GC-FID methods with SIFT-MS have demonstrated that while both meet regulatory criteria, their operational efficiencies differ drastically [5].
| Performance Metric | HS-GC-FID (USP <467>) | HS-SIFT-MS | Direct Injection GC |
| Separation Mechanism | Gas Chromatography | Direct Chemical Ionization | Gas Chromatography |
| Throughput (36 samples) | ~ 36 hours | ~ 3 hours | ~ 24 hours |
| Linearity ( | > 0.94 | > 0.97 | > 0.90 |
| Repeatability (RSD) | < 17% | < 10% | < 20% |
| Matrix Interference Risk | Low | Moderate (Isobaric overlap) | High |
| Best Application | Routine QC, Regulatory Filing | High-throughput screening, PAT | High-boiling solvents |
Self-Validating Experimental Protocols
To ensure scientific integrity, a protocol cannot simply assume that the instrument is performing correctly; it must prove it intrinsically. The concentration of a solvent in the gas phase (
Protocol A: Self-Validating HS-GC-FID for Class 2 Solvents
This protocol utilizes the method of standard addition to inherently correct for matrix-induced shifts in the partition coefficient.
-
Diluent Selection & Preparation:
-
Action: Dissolve 100 mg of the intermediate in 5 mL of diluent.
-
Causality: If the intermediate is a water-soluble salt, use HPLC-grade water to minimize background noise. For lipophilic organic intermediates, use Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents have high boiling points and low vapor pressures at the 80°C incubation temperature, ensuring they do not flood the headspace and mask early-eluting Class 2 analytes.
-
-
System Suitability Testing (SST):
-
Action: Inject a standard solution containing Acetonitrile and Methylene Chloride prior to any sample analysis.
-
Causality: USP <467> mandates a chromatographic resolution (
) of between these two specific peaks [2]. Passing this test proves the system's thermodynamic capability to separate closely related volatile compounds, validating the column's stationary phase integrity.
-
-
Matrix Spike (The Self-Validation Step):
-
Action: Prepare three identical headspace vials:
-
(A) Unspiked intermediate sample.
-
(B) Intermediate sample spiked with the target solvent at its PDE limit.
-
(C) Pure diluent spiked with the target solvent at its PDE limit.
-
-
Causality: By comparing the FID response of the spiked sample (B) against the spiked diluent (C), we calculate the exact matrix recovery. A recovery between 80% and 120% validates that the intermediate matrix is not artificially suppressing the solvent's volatility, ensuring absolute quantitative trustworthiness.
-
Protocol B: High-Throughput HS-SIFT-MS Screening
This protocol utilizes orthogonal chemical ionization to achieve specificity without chromatography.
-
Headspace Generation:
-
Action: Incubate the intermediate sample in a sealed vial at 80°C for 15 minutes to reach thermodynamic equilibrium.
-
-
Orthogonal Reagent Ion Selection:
-
Action: Program the SIFT-MS to rapidly alternate between
and precursor ions during the 2-minute sample injection. -
Causality: Because SIFT-MS lacks a GC column, isobaric compounds (molecules with the same mass, such as Acetone and Propanal) will overlap if ionized identically. By switching reagent ions, we achieve chemical resolution. For example, Acetone reacts with
to form an adduct at m/z 88, while Propanal undergoes hydride abstraction to form a product at m/z 57 [4]. This specific causality allows for confident, real-time multiplexing.
-
Conclusion & Best Practices
The assessment of residual solvents in pharmaceutical intermediates is not merely a compliance checkbox; it is a critical quality attribute that impacts downstream API crystallization, purity, and patient safety.
While HS-GC-FID remains the undisputed gold standard for final regulatory filings due to its robust chromatographic separation and adherence to USP <467>, it is inherently slow. For drug development professionals managing high-volume intermediate screening, process analytical technology (PAT), or continuous manufacturing workflows, SIFT-MS offers a scientifically sound, high-throughput alternative that drastically reduces turnaround times without sacrificing quantitative accuracy.
Regardless of the modality chosen, always anchor your methodology in self-validating principles—such as matrix spiking and rigorous system suitability testing—to guarantee the trustworthiness of your analytical data.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3C (R8) Impurities: Guideline for Residual Solvents." ICH Quality Guidelines. Available at: [Link]
-
United States Pharmacopeia (USP). "General Chapter <467> Residual Solvents." USP-NF. Available at: [Link]
-
Agilent Technologies. "All About USP 467 Residual Solvent: Regulatory and Application Updates." Agilent. Available at: [Link]
-
Syft Technologies. "Simplified VOC Analysis of Residual Solvents in Pharmaceuticals." Syft Technologies. Available at: [Link]
-
ResearchGate. "Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance." ResearchGate (June 2023). Available at: [Link]
Safety Operating Guide
Professional Laboratory Disposal Protocol: 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
As a Senior Application Scientist, establishing a rigorous, self-validating waste management protocol is as critical as the synthesis or assay of the compound itself. 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is a halogenated, nitrogen-rich pharmaceutical intermediate frequently utilized in the development of Salt-Inducible Kinase (SIK) inhibitors [1].
Because this molecule contains both a pyrimidine core and a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste. Improper disposal of halogenated aromatics can lead to the generation of corrosive hydrogen chloride (HCl) gas or highly toxic polychlorinated dibenzodioxins (PCDDs) if incinerated at inadequate temperatures [2].
This guide provides the authoritative, step-by-step methodology for the safe handling, classification, and disposal of this compound in a professional laboratory setting.
Waste Characterization & Mechanistic Rationale
Before executing a disposal protocol, the chemical must be profiled to understand the causality behind the required environmental controls.
| Physicochemical Feature | Waste Classification Impact | Mechanistic Rationale for Disposal Handling |
| Aryl Chloride Moiety | Halogenated Organic | Requires high-temperature incineration (>1100°C) with alkaline flue-gas scrubbers to neutralize HCl byproducts and prevent dioxin/furan formation. |
| Pyrimidine & Amine | Nitrogenous Waste | Combustion yields nitrogen oxides (NOx). Must be processed by facilities equipped with Selective Catalytic Reduction (SCR) systems. |
| Solid State (Neat) | Hazardous Solid Waste | Fine powders pose inhalation risks. Must be disposed of in sealed, puncture-resistant containers (e.g., double-bagged in secondary containment). |
| Solution (e.g., DMSO/DCM) | Halogenated Solvent Waste | Solvent dictates container compatibility. Mixtures with non-halogenated solvents must be avoided to minimize disposal costs and prevent exothermic reactions. |
Step-by-Step Disposal Methodology
This protocol is designed as a self-validating system: each step ensures the safety and compliance of the subsequent step, adhering to Resource Conservation and Recovery Act (RCRA) guidelines [3].
Phase A: Point-of-Generation Segregation
-
Determine the State: Identify whether the 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is neat (solid powder) or in solution (e.g., assay buffer, DMSO, or dichloromethane).
-
Select the Receptacle:
-
For Solids: Use a wide-mouth, high-density polyethylene (HDPE) or glass container. Do not use biohazard bags.
-
For Liquids: Use a chemically compatible, heavy-duty glass or HDPE carboy.
-
-
Segregation: Strictly isolate this waste stream from strong oxidizers, heavy metals, and non-halogenated solvents. Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs and complicates the incineration process.
Phase B: Satellite Accumulation Area (SAA) Protocols
-
Labeling: Immediately affix a GHS-compliant Hazardous Waste label. The label must explicitly state: "Halogenated Organic Waste: Contains 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine."
-
Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.
-
Ventilation: Store the SAA in a continuously ventilated environment, such as a designated flammable storage cabinet or under a fume hood, to prevent the accumulation of volatile organic compounds (VOCs) if the compound is in solution.
Phase C: EHS Transfer and Final Disposition
-
Manifesting: Once the container is 90% full or reaches the institutional time limit (typically 90 to 180 days), submit a waste pickup request to your Environmental Health and Safety (EHS) department.
-
Chain of Custody: EHS will transfer the material to a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: The TSDF will subject the material to rotary kiln high-temperature incineration, the only scientifically validated method for completely destroying halogenated pharmaceutical intermediates without generating toxic secondary pollutants [2].
Waste Stream Workflow Visualization
The following diagram maps the logical flow of the disposal process, ensuring all safety checkpoints are met prior to final destruction.
Workflow for the compliant segregation and disposal of halogenated pyrimidine intermediates.
References
- Title: A SIK inhibitor for use in a method of treating an inflammatory and/or immune disorder (WO2013136070A1)
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]
-
Title: Hazardous Waste Management System: General (RCRA) Source: United States Environmental Protection Agency (EPA) URL: [Link]
Advanced Safety & Operational Guide: Handling 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
As drug development accelerates, the safe and precise handling of novel pharmaceutical intermediates is paramount. 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine (CAS: 1292577-03-7) is a highly valuable building block, primarily utilized in the synthesis of Salt-Inducible Kinase (SIK) inhibitors for inflammatory and immune disorders[1]. However, its molecular architecture inherently presents distinct occupational hazards.
As a Senior Application Scientist, I have designed this guide to provide an authoritative, step-by-step operational framework. By understanding the mechanistic causality behind its hazard profile, laboratory personnel can implement self-validating safety protocols that protect both the researcher and the integrity of the experiment.
Physicochemical Profiling & Hazard Causality
Before selecting Personal Protective Equipment (PPE) or designing a workflow, one must understand why the chemical is hazardous. The molecule consists of two distinct functional moieties that dictate its behavior:
-
The 6-chloro-pyrimidine ring: This electrophilic center is highly susceptible to nucleophilic aromatic substitution (SNAr). In a biological context, this means the compound can react covalently with sulfhydryl (-SH) and amine (-NH2) groups present in skin proteins and respiratory mucosa, acting as a potent irritant.
-
The 2,4-dimethoxyphenyl group: This highly lipophilic moiety significantly enhances the compound's ability to partition into and penetrate the lipid bilayer of the stratum corneum (the outer layer of skin), facilitating systemic absorption if dermal contact occurs.
These structural realities directly dictate its Global Harmonized System (GHS) classification, mandating stringent engineering controls.
Quantitative Hazard Summary
| Parameter | Specification | Operational Causality / Impact |
| CAS Number | 1292577-03-7 | Unique identifier for safety tracking and inventory management. |
| Molecular Weight | 265.70 g/mol | Small molecule; easily aerosolized as a fine dust during transfer. |
| Physical State | Solid (Powder) | High risk of inhalation and static cling to spatulas/weigh boats. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes severe skin, eye, and respiratory irritation. |
| Signal Word | Warning (GHS07) | Requires mandatory engineering controls (fume hood) and targeted PPE. |
Mandatory Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling reactive pyrimidine derivatives. The following PPE matrix is designed based on the compound's lipophilicity and reactivity.
| Protection Zone | Required PPE Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile gloves (min. 0.11 mm thickness). Note: If handling the compound dissolved in DMSO or DMF, switch to Butyl Rubber gloves. | Nitrile provides an excellent barrier against the dry powder. However, carrier solvents like DMSO rapidly transport lipophilic compounds through nitrile and human skin, necessitating butyl rubber for solution-phase work. |
| Eye Protection | Snug-fitting, indirect-vented safety goggles. | Standard safety glasses leave the orbital area exposed to aerosolized powder (H319 hazard). |
| Respiratory | N95 or P100 particulate respirator (if handled outside a certified enclosure). | Protects against the H335 (respiratory tract irritation) hazard caused by the reactive chloro-pyrimidine moiety. |
| Body Protection | Flame-retardant lab coat with tight-fitting knit cuffs. | Prevents powder from migrating up the forearm during weighing procedures. |
Operational Protocol: Safe Weighing and Transfer
To prevent aerosolization and cross-contamination, follow this self-validating methodology when handling the dry powder.
Step 1: Engineering Control Validation
-
Action: Conduct all handling inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Self-Validation: Before opening the reagent bottle, verify the hood's inward face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a delicate task wipe (Kimwipe) flutter test.
Step 2: Static Mitigation
-
Action: Powders containing methoxy groups often accumulate static charge, leading to "fly-away" when approached with a metal spatula. Use an anti-static zero-stat gun on the weigh boat and the spatula prior to contact.
-
Causality: Neutralizing the static charge prevents the powder from aerosolizing, directly mitigating the H335 inhalation hazard.
Step 3: Closed-System Transfer
-
Action: Tare a weigh boat with a lid or use a sealed volumetric flask. Transfer the required mass (e.g., for standard SIK inhibitor synthesis[1]) using a static-free ceramic or PTFE-coated spatula.
Step 4: Post-Transfer Validation
-
Action: Seal the container before removing it from the hood.
-
Self-Validation: Wipe the exterior of the sealed container with a solvent-dampened Kimwipe (using isopropanol) to ensure zero external contamination before transporting it to the reaction station.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and logical action is required to prevent exposure. The workflow below outlines the decision-making process based on the physical state of the spill.
Fig 1: Logical workflow for the containment and decontamination of chemical spills.
Step-by-Step Spill Execution:
-
Containment: If the spill is a dry powder, do not sweep it dry . Dry sweeping aerosolizes the reactive pyrimidine. Instead, gently dampen the powder with water or cover it with wet paper towels.
-
Collection: Use a non-sparking scoop to transfer the dampened mass into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a mild detergent and water. The lipophilic dimethoxyphenyl group requires surfactants (soap) to be fully lifted from the surface.
-
Self-Validation: Visually inspect the surface under bright light for any residual crystalline sheen. If handling in an acidic/basic solution, verify the pH of the final water wash is neutral (pH 7) to confirm complete decontamination.
Waste Disposal Plan
Because 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine contains a covalently bound chlorine atom, it must be strictly segregated from general organic waste.
-
Classification: Designate all solid waste, contaminated gloves, and empty vials as Halogenated Organic Solid Waste .
-
Causality: Mixing halogenated compounds with non-halogenated waste can lead to the formation of highly toxic dioxins and furans during the incineration process.
-
Procedure: Place all waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container. Ensure the label explicitly lists "Contains Halogenated Pyrimidine Derivatives" to inform the waste management facility.
References
-
Sigma-Aldrich. "6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine Safety Information". Sigma-Aldrich Catalog.
-
Google Patents. "WO2013136070A1 - A sik inhibitor for use in a method of treating an inflammatory and/or immune disorder". World Intellectual Property Organization. 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
